Linogliride
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
75358-37-1 |
|---|---|
分子式 |
C16H22N4O |
分子量 |
286.37 g/mol |
IUPAC名 |
(NE)-N-(1-methylpyrrolidin-2-ylidene)-N'-phenylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C16H22N4O/c1-19-9-5-8-15(19)18-16(20-10-12-21-13-11-20)17-14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3/b17-16?,18-15+ |
InChIキー |
OPPLDIXFHYTSSR-GLECISQGSA-N |
異性体SMILES |
CN\1CCC/C1=N\C(=NC2=CC=CC=C2)N3CCOCC3 |
正規SMILES |
CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCOCC3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
78782-47-5 (fumarate) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Linogliride; McN 3935; McN-3935; McN3935; Linogliridum; Linoglirida; |
製品の起源 |
United States |
Foundational & Exploratory
Linogliride's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core mechanism of action of Linogliride on pancreatic beta-cells. This compound is a nonsulfonylurea insulin (B600854) secretagogue that has been investigated for its potential in managing blood glucose levels. This document outlines the key signaling pathways, presents quantitative data from pivotal studies, and offers detailed experimental protocols for researchers in the field.
Core Mechanism of Action: K-ATP Channel Inhibition
The primary mechanism by which this compound stimulates insulin secretion from pancreatic beta-cells is through the inhibition of ATP-sensitive potassium (K-ATP) channels. This action is analogous to that of sulfonylurea drugs, although this compound belongs to a different chemical class.[1] The inhibition of these channels initiates a cascade of events leading to insulin exocytosis.
The sequence of events is as follows:
-
Binding and Inhibition of K-ATP Channels: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex on the pancreatic beta-cell membrane. This binding event leads to the closure of the channel, reducing the outward flow of potassium ions (K+).
-
Membrane Depolarization: The reduction in K+ efflux causes the beta-cell membrane to depolarize.
-
Activation of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).
-
Calcium Influx: The opening of VDCCs allows for a rapid influx of extracellular calcium ions (Ca2+) into the beta-cell cytoplasm.
-
Insulin Granule Exocytosis: The resulting increase in intracellular Ca2+ concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin into the bloodstream.
References
Linogliride: A Technical Whitepaper on its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linogliride is a potent, orally active hypoglycemic agent that garnered significant interest for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). As a member of the guanidine (B92328) class of compounds, its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to enhanced insulin (B600854) secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed signaling pathways and a summary of key experimental findings are presented to elucidate its mode of action. While specific experimental protocols from seminal studies were not fully accessible, this paper synthesizes available data to offer a thorough understanding of this once-promising therapeutic agent.
Chemical Structure and Identity
This compound is chemically designated as N-(1-methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboxamidine. It is also known by its developmental code McN-3935. The molecule consists of a central guanidine core substituted with a 1-methyl-2-pyrrolidinylidene group, a phenyl group, and a 4-morpholinyl group.
Table 1: Chemical Identifiers for this compound and this compound Fumarate (B1241708)
| Identifier | This compound | This compound Fumarate |
| IUPAC Name | N-(1-methyl-2-pyrrolidinylidene)-N'-phenylmorpholine-4-carboximidamide | (2E)-but-2-enedioic acid;N-(1-methyl-2-pyrrolidinylidene)-N'-phenylmorpholine-4-carboximidamide |
| CAS Number | 75358-37-1[1] | 78782-47-5[2] |
| Molecular Formula | C₁₆H₂₂N₄O[1] | C₂₀H₂₆N₄O₅[2] |
| Synonyms | McN-3935, Linogliridum, Linoglirida | McN-3935 Fumarate |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile. While experimentally determined data for this compound free base is limited in the available literature, computed properties and experimental data for its salts provide valuable insights.
Table 2: Physicochemical Properties of this compound and this compound Fumarate
| Property | This compound (Computed) | This compound Fumarate (Computed) |
| Molecular Weight | 286.37 g/mol [1] | 402.44 g/mol |
| Topological Polar Surface Area | 40.4 Ų | 115 Ų |
| Hydrogen Bond Donor Count | 1 | 3 |
| Hydrogen Bond Acceptor Count | 4 | 7 |
| Rotatable Bond Count | 2 | 5 |
A study by Chrzanowski and Ahmad investigated the pH-solubility profiles of this compound and several of its salts to evaluate their potential for extended-release formulations. The solubilities were determined at various pH values, providing crucial data for understanding its behavior in the gastrointestinal tract.
Table 3: pH-Solubility Profile of this compound and its Salts (mg/mL)
| pH | This compound (Free Base) | This compound Fumarate | This compound Pamoate | This compound 1-Napsylate |
| 1.43 | >100 | >100 | 10.3 | 0.8 |
| 2.4 | >100 | >100 | 2.9 | 0.8 |
| 3.4 | 26.8 | 35.1 | 1.1 | 0.8 |
| 4.4 | 1.9 | 2.1 | 0.9 | 0.8 |
| 5.5 | 0.2 | 0.2 | 0.9 | 0.8 |
| 6.5 | 0.1 | 0.1 | 0.9 | 0.8 |
| 7.5 | 0.1 | 0.1 | 0.9 | 0.8 |
| 8.3 | 0.1 | 0.1 | 0.9 | 0.8 |
Data extracted from Chrzanowski and Ahmad, 2017.
Pharmacological Properties and Mechanism of Action
This compound is an insulin secretagogue, meaning it stimulates the secretion of insulin from pancreatic β-cells. Its primary molecular target is the ATP-sensitive potassium (KATP) channel, a key regulator of β-cell membrane potential and insulin release.
Signaling Pathway of this compound-Induced Insulin Secretion
The mechanism of action of this compound is initiated by its binding to and inhibition of the KATP channels on the pancreatic β-cell membrane. This inhibition leads to a cascade of events culminating in the exocytosis of insulin-containing granules.
Key Experimental Findings
Seminal studies in the late 1980s and early 1990s established the pharmacological profile of this compound. While the full experimental protocols from these studies could not be retrieved for this guide, a summary of their key findings is presented below.
Clinical Efficacy in NIDDM Patients
A clinical trial conducted by Levin et al. (1987) investigated the hypoglycemic activity of this compound fumarate in patients with NIDDM. The study demonstrated that short-term therapy with this compound significantly lowered both fasting and postprandial glucose levels. This effect was associated with a notable increase in insulin secretion, confirming its role as an insulin secretagogue in a clinical setting.
Table 4: Summary of Clinical Trial Results (Levin et al., 1987)
| Parameter | Baseline | Day 7 of Treatment | p-value |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |
| 8-hour Glucose AUC (mg/dL·h) | 2121 ± 617 | 1781 ± 631 | < 0.01 |
| Insulin AUC (μU/mL·h) | 380 ± 327 | 610 ± 417 | < 0.01 |
Data are presented as mean ± SD. AUC refers to the area under the curve.
In Vitro Studies on Perfused Rat Pancreas
Research by Ronner et al. (1991) utilized a perfused rat pancreas model to investigate the direct effects of this compound on hormone release. This experimental setup allows for the study of pancreatic function in isolation, providing clear insights into the drug's mechanism without the confounding variables of an in vivo system. Their findings confirmed that this compound directly stimulates insulin secretion from the pancreas.
Experimental Methodologies: A General Overview
Due to the inability to access the full-text articles of the primary research, this section provides a generalized overview of the experimental protocols typically employed in the studies cited.
Perfused Rat Pancreas Assay
This in vitro technique is crucial for studying the direct effects of compounds on pancreatic hormone secretion.
Protocol Outline:
-
Animal Preparation: A rat is anesthetized, and the pancreas is surgically isolated along with its arterial and venous connections.
-
Cannulation: The celiac artery and portal vein are cannulated to allow for the inflow of perfusion buffer and the collection of the effluent, respectively.
-
Perfusion: The isolated pancreas is placed in a temperature-controlled chamber and perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing glucose and other nutrients.
-
Drug Administration: this compound or other test compounds are introduced into the perfusion buffer at specified concentrations and for defined durations.
-
Sample Collection: The effluent from the portal vein is collected at regular intervals.
-
Hormone Quantification: The concentration of insulin and other hormones in the collected samples is measured, typically using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
Clinical Trial in NIDDM Patients
Clinical studies are essential to evaluate the safety and efficacy of a new drug in the target patient population.
Protocol Outline:
-
Patient Recruitment: Patients with a confirmed diagnosis of NIDDM who meet specific inclusion and exclusion criteria are enrolled in the study.
-
Informed Consent: All participants provide written informed consent before any study-related procedures are performed.
-
Baseline Assessment: At the beginning of the trial, baseline measurements of key parameters such as fasting plasma glucose, glycosylated hemoglobin (HbA1c), and insulin levels are taken.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or a placebo in a double-blind manner, where neither the patients nor the investigators know the treatment assignment.
-
Treatment Period: Patients self-administer the study medication for a predefined period.
-
Monitoring and Data Collection: Throughout the study, patients are monitored for adverse events, and key efficacy parameters are measured at regular intervals.
Conclusion
This compound is a well-characterized insulin secretagogue that acts through the inhibition of KATP channels in pancreatic β-cells. Its chemical structure and physicochemical properties have been documented, and its mechanism of action is well-understood at the molecular level. Clinical studies have confirmed its efficacy in lowering blood glucose levels in patients with NIDDM. Although the development of this compound was discontinued, the study of its properties has contributed to the broader understanding of KATP channel pharmacology and the development of other insulin secretagogues. This technical guide provides a consolidated resource for researchers and professionals in the field of diabetes drug discovery and development.
References
Linogliride: A Technical Guide to a Guanidine-Based Insulin Secretagogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linogliride is a guanidine-based, orally active hypoglycemic agent that stimulates insulin (B600854) secretion from pancreatic β-cells. Its mechanism of action is centered on the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and a summary of its pharmacokinetic profile.
Introduction
This compound is a structural analogue of pirogliride (B1204869) and represents a class of insulin secretagogues characterized by a guanidine (B92328) group.[1] Unlike sulfonylureas, which are another major class of insulin secretagogues, this compound's distinct chemical structure offers a different approach to stimulating insulin release. The primary therapeutic potential of this compound lies in the treatment of non-insulin-dependent diabetes mellitus (NIDDM) by augmenting the body's natural insulin secretion in a glucose-dependent manner.
Mechanism of Action
The principal mechanism of action of this compound involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are crucial in linking glucose metabolism to insulin secretion.
Signaling Pathway
The binding of this compound to the KATP channel complex, likely at the sulfonylurea receptor 1 (SUR1) subunit, leads to channel closure. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.
Quantitative Data
In Vitro Efficacy
| Parameter | Value | Cell/Tissue Type | Conditions |
| KATP Channel Inhibition (IC50) | 6-25 µM | Single rat β-cells | Whole-cell voltage-clamp, 30 µM ATP |
Clinical Efficacy in NIDDM Patients (1-week therapy)
| Parameter | Baseline (Mean ± SD) | Day 7 (Mean ± SD) | p-value |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |
| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 |
| Insulin AUC (µU/mL/8 hr) | 380 ± 327 | 610 ± 417 | < 0.01 |
Experimental Protocols
Measurement of Insulin Secretion from Isolated Rat Islets
This protocol is adapted from standard procedures for assessing the effects of insulin secretagogues on pancreatic islets.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque density gradient
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.2% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from rats by collagenase digestion of the pancreas followed by purification on a Ficoll density gradient.
-
Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into a 24-well plate. Pre-incubate the islets for 1-2 hours at 37°C in KRB buffer containing 2.8 mM glucose.
-
Incubation with this compound: Replace the pre-incubation buffer with KRB buffer containing low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Electrophysiological Recording of KATP Channels
This protocol outlines the whole-cell patch-clamp technique to measure KATP channel activity in single β-cells.
Materials:
-
Isolated pancreatic islets
-
Cell dispersion solution (e.g., trypsin/EDTA)
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4)
-
Intracellular (pipette) solution (in mM): 140 KCl, 10 EGTA, 1 MgCl2, 10 HEPES, with varying concentrations of ATP (pH 7.2)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Disperse isolated islets into single cells and plate them on glass coverslips.
-
Patch-clamp Recording:
-
Mount the coverslip onto the stage of an inverted microscope.
-
Using a micromanipulator, approach a single β-cell with a glass micropipette filled with the intracellular solution.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Data Acquisition: Record the whole-cell currents before, during, and after the application of this compound. The outward current at the holding potential primarily reflects the activity of KATP channels.
-
Data Analysis: Analyze the recorded currents to determine the inhibitory effect of this compound on the KATP channel activity.
Pharmacokinetics and Metabolism
This compound is administered orally. The metabolism of this compound varies across species.
Pharmacokinetic Parameters
| Species | Dose | Route | % Recovered in Urine | Major Metabolic Pathway |
| Rat | 50 mg/kg | Oral | > 78% | Pyrrolidine (B122466) hydroxylation |
| Dog | 30 mg/kg | Oral | > 78% | Pyrrolidine hydroxylation |
| Human | 100 mg/subject | Oral | > 76% (unchanged) | Limited metabolism |
In humans, this compound is minimally metabolized, with over 90% of the drug-related material in plasma being the unchanged parent compound.[2] More than 76% of the administered dose is excreted unchanged in the urine.[2] In contrast, rats and dogs show more extensive metabolism, with pyrrolidine hydroxylation being the primary pathway.[2]
Conclusion
This compound is a potent, orally active insulin secretagogue with a mechanism of action centered on the inhibition of KATP channels in pancreatic β-cells. Its glucose-dependent action and distinct chemical structure from sulfonylureas make it a valuable compound for the study of insulin secretion and a potential therapeutic agent for type 2 diabetes. This guide provides a foundational understanding of this compound's properties and the methodologies for its investigation, serving as a resource for researchers in the field of diabetes and drug development. Further research to elucidate the precise binding site on the SUR1 subunit and to fully characterize its long-term efficacy and safety profile is warranted.
References
Linogliride: A Technical Overview of its Discovery and Developmental Journey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linogliride, also known as McN-3935, emerged as a promising oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Belonging to a novel class of insulin (B600854) secretagogues, its primary mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to cellular depolarization and subsequent insulin release. Preclinical and early clinical studies demonstrated its efficacy in lowering blood glucose levels. However, its development was ultimately halted due to concerns regarding central nervous system (CNS) toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, metabolic fate, and developmental history of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction
This compound is a guanidine-based structural analogue of pirogliride (B1204869) developed by Ortho-McNeil Pharmaceutical.[1][2] It was investigated as an oral therapeutic agent for NIDDM, now known as type 2 diabetes. Its development represented an effort to create new classes of insulin secretagogues to improve glycemic control in this patient population.
Mechanism of Action
This compound exerts its glucose-lowering effect primarily by stimulating insulin secretion from pancreatic β-cells.[3] The core of its mechanism lies in the inhibition of ATP-sensitive potassium (KATP) channels on the β-cell membrane.[1][4]
Signaling Pathway
The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex initiates a cascade of events culminating in insulin exocytosis.
-
KATP Channel Blockade: this compound binds to the SUR1 subunit of the KATP channel, leading to its closure. This inhibition mimics the effect of elevated intracellular ATP that occurs following glucose metabolism.
-
Membrane Depolarization: The closure of the KATP channels reduces the outward flow of potassium ions, causing the β-cell membrane to depolarize.
-
Calcium Influx: This depolarization leads to the opening of voltage-gated L-type calcium channels. The opening of these channels facilitates the influx of extracellular calcium into the β-cell.
-
Insulin Exocytosis: The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane, leading to the exocytosis of insulin into the bloodstream.
Quantitative Data
Binding Affinity
| Parameter | Value | Target | Reference |
| IC50 | 6 - 25 µM | ATP-sensitive K+ channels |
Preclinical Efficacy
In vitro studies using isolated rat islets of Langerhans demonstrated the insulinotropic effect of this compound.
| Condition | This compound Concentration | Effect on Insulin Secretion | Reference |
| Absence of Glucose | 100 µM | No effect | |
| Presence of 5.5 mM Glucose | 100 µM | Significant insulinotropic effect |
Early Clinical Trial Data (Phase I/II)
An early clinical trial in patients with NIDDM provided the following efficacy data after one week of treatment.
| Parameter | Baseline (Mean ± SD) | Day 7 (Mean ± SD) | p-value | Reference |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 | |
| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 | |
| Insulin AUC (µU/mL/8 hr) | 380 ± 327 | 610 ± 417 | < 0.01 |
Pharmacokinetics and Metabolism
This compound exhibits significant interspecies differences in its metabolism. In humans, the drug is minimally metabolized.
| Species | Dose | Major Metabolic Pathways | Key Metabolite | Unchanged Drug in Plasma | Unchanged Drug in Urine | Reference |
| Human | 100 mg (oral) | Limited metabolism | 5-hydroxythis compound (minor) | > 90% | > 76% | |
| Rat | 50 mg/kg (oral) | Pyrrolidine hydroxylation, Aromatic hydroxylation, Morpholine hydroxylation, Imino-bond cleavage | 5-hydroxythis compound (dominant) | - | - | |
| Dog | 30 mg/kg (oral) | Pyrrolidine hydroxylation, Aromatic hydroxylation, Morpholine hydroxylation, Imino-bond cleavage | 5-hydroxythis compound (dominant) | - | - |
Experimental Protocols
In Vitro Insulin Secretion Assay from Isolated Rat Islets of Langerhans
The following is a representative protocol for assessing the effect of this compound on insulin secretion, based on standard methodologies. The exact protocol used in the original studies may have varied.
-
Islet Isolation: Pancreatic islets are isolated from rats (e.g., Wistar or Sprague-Dawley) by collagenase digestion of the pancreas followed by purification using a density gradient (e.g., Ficoll).
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics to allow for recovery.
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 30-60 minutes) to establish a basal insulin secretion rate.
-
Incubation with Test Compounds: Batches of islets are then incubated for a set time (e.g., 60 minutes) in KRBB containing:
-
Low glucose (basal control)
-
High glucose (stimulatory control, e.g., 16.7 mM)
-
High glucose in the presence of varying concentrations of this compound.
-
-
Sample Collection and Analysis: At the end of the incubation period, the supernatant is collected, and the insulin concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Normalization: Insulin secretion is often expressed as a percentage of total insulin content, which is determined by lysing the islets after the experiment.
Developmental History and Discontinuation
This compound was developed by Ortho-McNeil Pharmaceutical in the 1980s and early 1990s as a novel oral antidiabetic agent. Early clinical trials showed promising hypoglycemic activity with short-term use. However, the clinical development of this compound was discontinued (B1498344) in 1996. The primary reason cited for the discontinuation was the observation of central nervous system (CNS) toxicity associated with the compound. While detailed public reports on the specific nature of the neurotoxicity are scarce, this adverse effect was significant enough to halt further development, highlighting the importance of thorough preclinical toxicology screening for this class of compounds.
Conclusion
This compound represented a notable advancement in the exploration of new chemical entities for the management of NIDDM. Its mechanism of action as a KATP channel blocker places it in a class of effective insulin secretagogues. While demonstrating clear efficacy in lowering blood glucose, its developmental trajectory was ultimately cut short by safety concerns, specifically CNS toxicity. The story of this compound serves as a crucial case study in drug development, underscoring the delicate balance between efficacy and safety and the critical role of comprehensive toxicological evaluation in bringing new therapies to patients.
References
- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Biotransformation of this compound, a hypoglycemic agent in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Pharmacokinetic and Metabolic Profile of Linogliride in Preclinical Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Linogliride, a hypoglycemic agent, as observed in key preclinical models. The following sections detail the biotransformation of this compound in rats and dogs, outlining the primary metabolic pathways and quantitative data from pivotal studies. This information is critical for understanding the disposition of this compound and for guiding further drug development efforts.
Executive Summary
This compound undergoes significant metabolism in preclinical species, primarily through hydroxylation and cleavage pathways. In rats and dogs, the metabolism is extensive, with pyrrolidine (B122466) hydroxylation being the quantitatively most important route, leading to the formation of a dominant, hypoglycemically active metabolite. In contrast, human metabolism of this compound is very limited. This guide summarizes the key quantitative data, experimental designs, and metabolic pathways identified in preclinical investigations.
Quantitative Pharmacokinetic and Metabolic Data
Following oral administration, this compound's metabolic fate was assessed in rats and dogs. The quantitative data from these studies are summarized below for comparative analysis.
Table 1: this compound Administration and Metabolite Identification in Preclinical Models [1]
| Species | Oral Dose (mg/kg) | Number of Metabolites Identified |
| Rat | 50 | 5 |
| Dog | 30 | 9 |
Table 2: Recovery of Administered Dose of this compound and its Metabolites [1]
| Species | % of Administered Dose Recovered in Urine | % of Drug-Related Material in Urine Accounted for by Identified Metabolites | % of Drug-Related Material in Plasma and Feces Accounted for by Identified Metabolites |
| Rat | > 78% | > 82% | > 50% |
| Dog | > 78% | > 82% | > 50% |
Experimental Protocols
The data presented in this guide were derived from studies employing the following methodologies.
Animal Studies and Dosing
-
Species: Male Sprague-Dawley rats and beagle dogs were used in these studies.[1]
-
Administration: this compound was administered orally.[1]
-
Dose Levels: Rats received a dose of 50 mg/kg, and dogs received 30 mg/kg.[1]
Sample Collection
-
Matrices: Plasma, urine, and fecal samples were collected for analysis.[1]
-
Pooling: For metabolite identification, samples from each species were pooled.[1]
Metabolite Identification and Quantification
-
Isolation: Metabolites, along with the unchanged parent drug, were isolated from the collected biological samples.[1]
-
Analytical Techniques: The identification of metabolites was accomplished using a combination of chromatographic and spectrometric methods, including:
-
Quantification: The percentage of identified metabolites relative to the total drug-related material in each matrix was estimated.[1]
The general workflow for the preclinical pharmacokinetic and metabolism studies of this compound is depicted in the diagram below.
Metabolism of this compound
The biotransformation of this compound in rats and dogs proceeds through four primary metabolic pathways.
Proposed Metabolic Pathways
The formation of this compound metabolites can be attributed to the following four pathways:[1]
-
Pyrrolidine Hydroxylation: This is the most significant metabolic route in both rats and dogs.[1]
-
Aromatic Hydroxylation
-
Morpholine (B109124) Hydroxylation
-
Imino-bond Cleavage
The relationship between these pathways is illustrated in the following diagram.
Key Metabolites
-
5-hydroxythis compound: This is the dominant and hypoglycemically active metabolite found in all sample pools from rats and dogs.[1] It is formed through the primary pathway of pyrrolidine hydroxylation.[1]
-
Minor Metabolites: Further oxidation of 5-hydroxythis compound results in the formation of five minor metabolites.[1] The other three metabolic pathways (aromatic hydroxylation, morpholine hydroxylation, and imino-bond cleavage) are considered quantitatively unimportant.[1]
Species Comparison and Conclusion
A notable similarity in the metabolic profile of this compound was observed between rats and dogs, with pyrrolidine hydroxylation being the predominant pathway in both species.[1] This contrasts sharply with human metabolism, where this compound is metabolized to a very limited extent. In humans, over 90% of the drug-related material in plasma is the unchanged parent drug, and more than 76% of the administered dose is excreted unchanged in the urine.[1] The only metabolite identified in minor amounts in human samples is 5-hydroxythis compound.[1]
This significant interspecies difference in metabolism is a critical consideration for the clinical development of this compound and for the extrapolation of preclinical safety and efficacy data to humans. The extensive metabolism in rats and dogs, leading to a potent active metabolite, underscores the importance of characterizing the pharmacological and toxicological profiles of major metabolites in preclinical drug development.
References
An In-Depth Review of Linogliride's Hypoglycemic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linogliride, a guanidine-based insulin (B600854) secretagogue, emerged as a promising oral hypoglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Its primary mechanism of action involves the modulation of pancreatic β-cell function, leading to enhanced insulin secretion. This technical guide provides a comprehensive review of the hypoglycemic activity of this compound, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of diabetes and related metabolic disorders.
Introduction
This compound is a structural analogue of pirogliride (B1204869) and functions as an insulin secretagogue.[1] It has demonstrated significant hypoglycemic activity in both preclinical and clinical settings.[2][3] The primary mode of action for this compound is the stimulation of insulin release from pancreatic β-cells, a mechanism it shares with other insulin secretagogues like sulfonylureas, although it is structurally distinct.[1][4] This document will delve into the specifics of this compound's effects on glucose metabolism and insulin dynamics.
Mechanism of Action: K-ATP Channel Inhibition
The hypoglycemic effect of this compound is primarily mediated through its interaction with ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][5]
Signaling Pathway of this compound-Induced Insulin Secretion:
-
Binding to K-ATP Channels: this compound binds to the K-ATP channels on the β-cell membrane.[1]
-
Channel Closure: This binding inhibits the outward flow of potassium ions (K+), leading to the closure of the K-ATP channels.[4][6]
-
Membrane Depolarization: The reduction in K+ efflux results in the depolarization of the β-cell membrane.[4][6]
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs).[4]
-
Increased Intracellular Calcium: The opening of VDCCs allows for an influx of extracellular calcium ions (Ca2+), leading to a rise in intracellular Ca2+ concentration.[4]
-
Insulin Exocytosis: The elevated intracellular Ca2+ levels trigger the exocytosis of insulin-containing granules from the β-cell, releasing insulin into the bloodstream.[4][6]
This cascade of events ultimately leads to increased plasma insulin levels and a subsequent reduction in blood glucose concentrations.
Quantitative Data on Hypoglycemic Activity
The hypoglycemic effects of this compound have been quantified in both clinical and preclinical studies. The following tables summarize the key findings.
Table 1: Clinical Trial Data in Patients with NIDDM
| Parameter | Baseline (Mean ± SD) | Day 7 of Treatment (Mean ± SD) | P-value |
| Fasting Glucose (mg/dL) | 237 ± 52 | 199 ± 59 | < 0.01 |
| 8-hour Glucose AUC (mg/dL/8 hr) | 2121 ± 617 | 1781 ± 631 | < 0.01 |
| Insulin AUC | 380 ± 327 | 610 ± 417 | < 0.01 |
| Data from a 1-week study in 26 patients with NIDDM receiving 150 to 400 mg b.i.d. of this compound.[2] |
Table 2: In Vitro Studies on Hormone Release from Perfused Rat Pancreas
| Parameter | This compound Concentration for Half-Maximal Effect (EC50) |
| Insulin Release | 26 µM |
| Glucagon (B607659) Release Inhibition | 3 µM |
| Data from in vitro studies using perfused rat pancreas.[4] |
Table 3: Preclinical In Vivo Data in Animal Models
| Animal Model | This compound Dose | Outcome |
| Rat | 50 mg/kg (oral) | Significant hypoglycemic activity observed.[3] |
| Dog | 30 mg/kg (oral) | Demonstrable hypoglycemic effects.[3] |
| Data from biotransformation studies in laboratory animals.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.
In Vitro Perfused Rat Pancreas Assay
This assay is used to study the direct effects of compounds on insulin and glucagon secretion from an isolated pancreas.
Objective: To measure this compound-induced insulin and glucagon release from the isolated and perfused rat pancreas.
Materials:
-
Male Wistar rats (250-300g)
-
Perfusion apparatus
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and glucose
-
This compound stock solution
-
Radioimmunoassay (RIA) kits for insulin and glucagon
Procedure:
-
Pancreas Isolation: Anesthetize the rat and perform a laparotomy to expose the pancreas. Cannulate the celiac artery and the portal vein. Carefully dissect the pancreas away from surrounding tissues.[2]
-
Perfusion Setup: Transfer the isolated pancreas to a perfusion chamber maintained at 37°C. Connect the arterial cannula to the perfusion pump and the venous cannula for effluent collection.
-
Equilibration: Perfuse the pancreas with KRBB containing a basal glucose concentration (e.g., 5.5 mM) for a stabilization period (e.g., 30 minutes).
-
Stimulation: Switch to a perfusion medium containing the desired concentration of this compound and/or other secretagogues (e.g., different glucose concentrations, amino acids).
-
Sample Collection: Collect the effluent from the portal vein at regular intervals (e.g., every 1-2 minutes) into tubes containing protease inhibitors.
-
Hormone Analysis: Measure the concentration of insulin and glucagon in the collected fractions using specific radioimmunoassays.[7]
Isolated Rat Islets of Langerhans Perifusion Assay
This method allows for the study of insulin secretion from isolated islets in a dynamic system.
Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from isolated rat islets.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Collagenase solution
-
Ficoll density gradient solutions
-
Perifusion system
-
KRBB with varying glucose concentrations
-
This compound solution
-
Insulin RIA kit
Procedure:
-
Islet Isolation: Cannulate the common bile duct of an anesthetized rat and inject cold collagenase solution to distend the pancreas. Excise the pancreas and incubate it at 37°C to digest the exocrine tissue. Purify the islets from the digest using a Ficoll density gradient.[2]
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
Perifusion: Place a known number of islets into a perifusion chamber. Perfuse the islets with KRBB containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation Protocol: Switch the perifusion medium to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of this compound.
-
Fraction Collection: Collect the perifusate at timed intervals.
-
Insulin Measurement: Determine the insulin concentration in each fraction using an insulin RIA.
Whole-Cell Voltage-Clamp of Pancreatic β-Cells
This electrophysiological technique is used to measure the ion channel activity in single β-cells.
Objective: To directly measure the effect of this compound on the activity of K-ATP channels in single rat β-cells.
Materials:
-
Isolated rat pancreatic islets
-
Cell dispersion solution (e.g., trypsin/EDTA)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass microelectrodes
-
Extracellular and intracellular (pipette) solutions
-
This compound solution
Procedure:
-
Cell Preparation: Disperse isolated islets into single cells and plate them on glass coverslips.
-
Electrophysiological Recording: Place a coverslip with adherent β-cells in a recording chamber on the stage of an inverted microscope.
-
Patch Formation: Using a micromanipulator, bring a fire-polished glass microelectrode filled with the intracellular solution into contact with a single β-cell and form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV). Apply voltage steps or ramps to elicit ion channel currents.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing this compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in K-ATP channel currents in response to this compound application.
Visualizations
Experimental Workflow: Screening for Insulin Secretagogues
The following diagram illustrates a typical workflow for screening and identifying potential insulin secretagogues like this compound.
Logical Relationship: K-ATP Channel Modulation of Insulin Release
This diagram illustrates the logical sequence of events from K-ATP channel modulation to insulin secretion.
Conclusion
This compound demonstrates potent hypoglycemic activity, primarily through its action as an insulin secretagogue. By inhibiting ATP-sensitive potassium channels in pancreatic β-cells, it initiates a signaling cascade that culminates in the release of insulin. Quantitative data from both human and animal studies support its efficacy in lowering blood glucose levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other potential oral hypoglycemic agents. This comprehensive overview serves as a foundational resource for researchers dedicated to advancing the understanding and treatment of diabetes mellitus.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Insulin Secretion Using Pancreas Perfusion in the Rodent | Springer Nature Experiments [experiments.springernature.com]
- 3. Biotransformation of this compound, a hypoglycemic agent in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Beyond the Channel: Unveiling the Pleiotropic Molecular Engagements of Linogliride
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Linogliride, a potent insulin (B600854) secretagogue, has been primarily characterized by its inhibitory action on the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This targeted action leads to membrane depolarization and subsequent insulin release, a mechanism it shares with the sulfonylurea class of drugs. However, accumulating evidence for sulfonylureas, and by extension, structurally and functionally similar compounds like this compound, points towards a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound that extend beyond the K-ATP channel, with a particular focus on the emerging role of the Exchange Protein Directly Activated by cAMP 2 (Epac2). Furthermore, this document will explore the indirect modulatory effects of this compound on glucagon (B607659) and somatostatin (B550006) secretion, providing a comprehensive overview of its potential pleiotropic actions within the pancreatic islet. This guide is intended to provide researchers and drug development professionals with a detailed understanding of this compound's broader molecular interactions, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.
Introduction
This compound is a guanidine-based insulin secretagogue that was developed for the treatment of type 2 diabetes.[1] Its principal mechanism of action is the closure of K-ATP channels on the plasma membrane of pancreatic β-cells, which mimics the effect of elevated intracellular ATP/ADP ratio, leading to insulin exocytosis.[2] While this K-ATP channel-dependent pathway is well-established, the full spectrum of this compound's molecular interactions remains less explored. The observation of effects that may not be solely attributable to K-ATP channel blockade, such as modulation of other islet hormones and reported CNS toxicity, has prompted investigation into alternative or "off-target" effects.
This whitepaper will synthesize the current understanding of this compound's molecular targets beyond the K-ATP channel, focusing on:
-
Direct interaction with the cAMP sensor Epac2: A contentious but potentially significant alternative signaling pathway.
-
Paracrine regulation of glucagon and somatostatin secretion: Indirect effects stemming from its primary action on β-cells.
By providing a detailed examination of these aspects, this guide aims to offer a more nuanced perspective on the pharmacology of this compound and similar insulin secretagogues.
The Controversial Target: Exchange Protein Directly Activated by cAMP 2 (Epac2)
A growing body of research suggests that some sulfonylureas can directly interact with and activate the Exchange Protein Directly Activated by cAMP 2 (Epac2), a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1.[1][3] This interaction appears to be isoform-specific, with no significant activation of Epac1 observed.[1] Given the functional similarities between this compound and sulfonylureas in their action on the K-ATP channel, Epac2 presents a plausible non-K-ATP channel target for this compound.
However, it is crucial to note that the direct binding and activation of Epac2 by sulfonylureas is a topic of ongoing debate. While some studies using cell-based assays like FRET biosensors and radiolabeled ligand binding have provided evidence for a direct interaction, other in vitro studies with purified proteins have failed to replicate these findings, suggesting the observed effects in cellular systems may be indirect.
The Epac2-Rap1 Signaling Pathway
The canonical activation of Epac2 is through the binding of the second messenger cyclic AMP (cAMP). This leads to a conformational change in Epac2, activating its GEF activity towards Rap1. Activated, GTP-bound Rap1 then engages downstream effectors to potentiate insulin exocytosis, a process distinct from the K-ATP channel-dependent pathway. The proposed direct activation of Epac2 by sulfonylureas would bypass the need for an increase in intracellular cAMP levels.
References
Linogliride Fumarate vs. Free Base: A Technical Guide for Researchers
Executive Summary: The selection of an active pharmaceutical ingredient's (API) solid-state form is a critical decision in drug development, profoundly impacting its physicochemical and biopharmaceutical properties. Linogliride, a potent oral hypoglycemic agent, can be studied in its free base form or as a salt, with this compound fumarate (B1241708) being a common choice. This guide provides a detailed comparison of this compound fumarate and its free base form, offering researchers the technical data and methodologies necessary to select the appropriate form for their specific research applications. The fumarate salt form generally offers significantly higher aqueous solubility and faster dissolution, making it suitable for immediate-release studies and many in vitro assays. Conversely, the free base, with its lower solubility, may present advantages for developing extended-release formulations or for specific non-aqueous experimental systems.
Introduction to this compound and Salt Form Selection
This compound is an insulin (B600854) secretagogue that functions by blocking ATP-sensitive potassium channels on pancreatic beta cells, which stimulates insulin secretion and improves glucose tolerance.[1] It represents a distinct class of oral hypoglycemic agents investigated for the treatment of non-insulin-dependent diabetes mellitus.[2]
The choice between using a free base or a salt form of a drug is fundamental in pharmaceutical research. Salt formation is a widely used strategy to enhance properties like solubility, dissolution rate, stability, and bioavailability.[3][4] Approximately 50% of all drugs are administered as salts.[3] Fumarate is a common counterion used to create pharmaceutical salts, often selected to improve aqueous solubility and dissolution characteristics. This document will explore the known differences between this compound fumarate and this compound free base to guide the research scientist.
Comparative Physicochemical Properties
The most significant differences between the fumarate salt and the free base of this compound lie in their solubility and dissolution rates. These properties are critical as they often dictate the pharmacokinetic profile and overall therapeutic effectiveness of a compound.
Solubility Profile
Salt forms of weakly basic drugs typically exhibit higher aqueous solubility at lower pH values compared to their corresponding free base. This compound fumarate was specifically chosen for the development of immediate-release dosage forms precisely because of its high solubility across the physiological pH range of the gastrointestinal tract.
One study directly compared the solubility of this compound fumarate and the free base. The results demonstrated the superior solubility of the fumarate salt.
| Form | pH Range | Solubility (mg/mL) | Reference |
| This compound Fumarate | 1.0 - 8.0 | > 150 mg/mL | |
| This compound Free Base | Various | Soluble, but not as high as the fumarate salt. Specific values across the pH range are less than the fumarate form. |
Intrinsic Dissolution Rate
The intrinsic dissolution rate (IDR) is a key parameter that measures the dissolution speed of a pure substance under constant surface area conditions. It is a critical predictor of a drug's in vivo dissolution behavior. Consistent with its higher solubility, the fumarate salt would be expected to have a significantly higher IDR than the free base, although specific comparative values are detailed alongside other, less soluble salt forms in the literature. Studies aiming for rapid drug release and absorption would benefit from the fumarate form. Conversely, research into extended-release formulations might find the slower dissolution of the free base advantageous.
Mechanism of Action and Signaling Pathway
This compound exerts its hypoglycemic effect by acting on pancreatic β-cells. Its mechanism is similar to that of sulfonylureas like tolbutamide. The process begins with the blockade of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.
-
K-ATP Channel Blockade: this compound binds to and blocks the K-ATP channels.
-
Membrane Depolarization: This blockade prevents potassium ions (K+) from leaving the cell, leading to a buildup of positive charge and depolarization of the cell membrane.
-
Calcium Influx: The change in membrane voltage opens voltage-gated calcium channels (Ca2+).
-
Insulin Exocytosis: The resulting influx of calcium ions triggers the fusion of insulin-containing granules with the cell membrane, releasing insulin into the bloodstream.
This released insulin then circulates and acts on target tissues like muscle and adipose tissue to promote glucose uptake via the PI3K/Akt signaling pathway, which facilitates the translocation of GLUT4 transporters to the cell surface.
Experimental Protocols
Reproducible methodologies are essential for comparing the properties of the this compound free base and its fumarate salt. The following protocols are based on established methods for characterizing pharmaceutical solids.
Protocol: pH-Solubility Profile Determination
This experiment determines the solubility of the compound across a range of pH values relevant to the gastrointestinal tract.
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.4 to 8.3). McIlvaine Citrate-Phosphate buffers are suitable for this purpose.
-
Sample Addition: Add an excess amount of the test compound (this compound fumarate or free base) to a known volume of each buffer in separate sealed vials. The solid should be in excess to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand for the excess solid to settle. Withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as UV-spectrophotometry at 272 nm after extraction with methylene (B1212753) chloride.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer solution to generate the pH-solubility profile.
Protocol: Intrinsic Dissolution Rate (IDR) Measurement
This method measures the dissolution rate from a constant surface area, providing a key physicochemical characteristic.
-
Compact Preparation: Prepare a compact of the test material by compressing a known amount of the powder (e.g., 100-200 mg) in a die using a hydraulic press. This creates a non-disintegrating disc with a single, well-defined surface area.
-
Apparatus Setup: Place the die containing the compact into a USP dissolution apparatus (e.g., rotating disk method, USP Apparatus 5).
-
Dissolution Medium: Fill the dissolution vessel with a known volume of pre-warmed (37°C) dissolution medium of a specific pH.
-
Measurement: Lower the die into the medium and begin rotation at a set speed (e.g., 100 rpm). Collect samples of the dissolution medium at predetermined time intervals.
-
Quantification: Analyze the concentration of dissolved this compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Data Analysis: Plot the cumulative amount of drug dissolved versus time. The IDR is calculated from the slope of the linear portion of this plot, normalized for the surface area of the compact.
Discussion and Recommendations for Researchers
The choice between this compound fumarate and the free base depends entirely on the research objective.
-
For in vitro screening, mechanism of action studies, and immediate-release formulation development: this compound fumarate is the superior choice. Its high aqueous solubility ensures rapid and complete dissolution in aqueous buffers, minimizing the risk that poor solubility becomes a confounding variable in biological assays.
-
For extended-release (ER) formulation research: The lower solubility and slower dissolution of the this compound free base make it a more suitable starting point. Research has been conducted to create other, even less soluble salt forms of this compound (e.g., pamoate, 1-napsylate) specifically for ER applications, highlighting that lower solubility is a desirable attribute in this context.
-
For non-aqueous studies or specific solid-state characterization: The free base may be preferred if the presence of the fumarate counterion could interfere with the experiment or if the fundamental properties of the parent molecule are being investigated.
Conclusion
This compound fumarate and this compound free base offer distinct physicochemical profiles that make them suitable for different research and development applications. The fumarate salt is characterized by its exceptionally high aqueous solubility and is the preferred form for most in vitro biological studies and for the development of immediate-release formulations. The free base, with its comparatively lower solubility, is a more appropriate candidate for investigations into extended-release dosage forms. A thorough understanding of these differences, supported by the experimental protocols outlined herein, is essential for the rational design of experiments and the successful development of this compound as a therapeutic agent.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound fumarate, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biotransformation Pathways of Linogliride Across Species
This technical guide provides a comprehensive overview of the biotransformation of Linogliride, a hypoglycemic agent, in different species. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. This document details the metabolic pathways, quantitative data on metabolites, and the experimental protocols utilized in the identification and characterization of this compound's biotransformation products.
Introduction to this compound Metabolism
This compound undergoes biotransformation to varying extents in different species, with significant metabolic differences observed between laboratory animals (rats and dogs) and humans.[1] The metabolic fate of this compound is primarily governed by four proposed pathways: pyrrolidine (B122466) hydroxylation, aromatic hydroxylation, morpholine (B109124) hydroxylation, and imino-bond cleavage.[1] In rats and dogs, metabolism is extensive, whereas in humans, the drug is largely excreted unchanged.[1]
Quantitative Analysis of this compound Biotransformation
Following oral administration, the recovery and metabolic profiling of this compound and its metabolites were assessed in rats, dogs, and humans. The quantitative data from these studies are summarized in the tables below.
Table 1: Administration and Recovery of this compound [1]
| Species | Oral Dose | Recovery of Administered Dose in Urine |
| Rat | 50 mg/kg | > 78% |
| Dog | 30 mg/kg | > 78% |
| Man | 100 mg/subject | > 78% |
Table 2: Summary of Identified this compound Metabolites [1]
| Species | Number of Metabolites Identified | Identified Metabolites as % of Drug-Related Material in Urine | Identified Metabolites as % of Drug-Related Material in Plasma and Fecal Extracts |
| Rat | 5 | > 82% | > 50% |
| Dog | 9 | > 82% | > 50% |
| Man | 1 | > 82% | > 50% |
Table 3: Extent of this compound Metabolism in Plasma and Urine [1]
| Species | Unchanged this compound in Plasma (% of total drug-related material) | Unchanged this compound Excreted in Urine (% of administered dose) |
| Man | > 90% | > 76% |
Biotransformation Pathways of this compound
The metabolism of this compound proceeds through four primary pathways. Pyrrolidine hydroxylation is the most prominent pathway in rats and dogs, leading to the formation of the dominant and hypoglycemically active metabolite, 5-hydroxythis compound.[1] This primary metabolite can be further oxidized to form several minor metabolites.[1] The other three pathways—aromatic hydroxylation, morpholine hydroxylation, and imino-bond cleavage—are considered quantitatively minor.[1] In humans, the metabolism of this compound is very limited, with only minor amounts of 5-hydroxythis compound being identified.[1]
Experimental Protocols
The identification of this compound and its metabolites was accomplished through a series of experimental procedures involving sample collection and analysis.
4.1. Animal and Human Studies
-
Species and Dosing: Studies were conducted on rats, dogs, and humans.[1] this compound was administered orally at doses of 50 mg/kg for rats, 30 mg/kg for dogs, and 100 mg per subject for humans.[1]
-
Sample Collection: Plasma, urine, and fecal extract sample pools were obtained for analysis.[1]
4.2. Sample Analysis The isolation and identification of this compound and its nine metabolites were performed using a combination of chromatographic and spectrometric techniques.[1]
-
Chromatographic Methods: Liquid Chromatography (LC) and Thin Layer Chromatography (TLC) were employed for the separation of the parent drug and its metabolites from the biological matrices.[1]
-
Spectrometric Methods: Mass Spectrometry (MS) and Magnetic Resonance Spectroscopy (MRS) were used for the structural elucidation and identification of the isolated compounds.[1]
Conclusion
The biotransformation of this compound exhibits significant species-dependent differences. In rats and dogs, the drug is extensively metabolized, primarily through pyrrolidine hydroxylation, resulting in a number of metabolites.[1] In contrast, this compound metabolism in humans is minimal, with the majority of the drug being excreted unchanged.[1] These findings are critical for the clinical development and therapeutic application of this compound, highlighting the importance of considering species differences in drug metabolism. The detailed methodologies and pathway elucidations provide a solid foundation for further research in this area.
References
Methodological & Application
Application Notes and Protocols for In Vitro Insulin Secretion Assay of Linogliride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride is a synthetic agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][3] Upon binding of a ligand, such as a long-chain free fatty acid or a synthetic agonist like this compound, GPR40 activates a signaling cascade that potentiates the release of insulin in a glucose-dependent manner.[1][3] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may minimize the risk of hypoglycemia associated with other insulin secretagogues.[3]
These application notes provide a detailed protocol for an in vitro static insulin secretion assay to evaluate the efficacy of this compound and other GPR40 agonists on pancreatic β-cells.
Signaling Pathways of this compound-Mediated Insulin Secretion
This compound, by activating GPR40, primarily initiates signaling through the Gαq protein subunit.[1][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules.[1] DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC), which further potentiates insulin secretion.[4] Some GPR40 agonists have also been shown to signal through the Gαs subunit, leading to an increase in cyclic AMP (camp), which can further enhance insulin release.[4]
GPR40 Signaling Pathway for Insulin Secretion.
Experimental Workflow
The following diagram outlines the general workflow for a static glucose-stimulated insulin secretion (GSIS) assay to test the effect of this compound.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow.
Data Presentation: Quantitative Summary of GPR40 Agonist Effects
The following tables summarize representative quantitative data for GPR40 agonists from in vitro studies. This data can be used as a benchmark for evaluating the performance of this compound in similar assays.
Table 1: GPR40 Activation by Agonists in Cellular Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| TAK-875 | Receptor Activation | - | 72 | [1] |
| AMG 837 | Calcium Flux | GPR40-expressing cells | Potent partial agonist | [5][6] |
| Compound 10 | Aequorin Assay | CHO-hGPR40 | - | [7] |
| Various FFAs | Calcium Mobilization | CHO-hGPR40 | 1,000 - 2,000 | [1] |
Table 2: GPR40 Agonist-Stimulated Insulin Secretion in Pancreatic Islets
| Compound | Islet Source | Glucose Condition | EC50 (nM) | Fold Increase (vs. High Glucose) | Reference(s) |
| AMG 837 | Mouse | High Glucose (≥8.3 mM) | 142 ± 20 | Not specified | [5] |
| Cpd-B | Mouse | High Glucose (16 mM) | - | ~2-fold | [8] |
| TAK-875 | Rat | High Glucose | - | Dose-dependent increase | [1] |
Protocols
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted for use with isolated pancreatic islets. A similar protocol can be used for pancreatic β-cell lines such as MIN6 or INS-1E, with adjustments to cell numbers and handling.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Collagenase P
-
Ficoll gradient solutions
-
Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1% penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.2% BSA, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound stock solution (in DMSO)
-
Positive control (e.g., a known GPR40 agonist or GLP-1)
-
Insulin ELISA kit
-
Multi-well plates (24- or 48-well)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from mice or rats using collagenase digestion followed by Ficoll gradient purification.
-
Culture the isolated islets overnight in culture medium to allow for recovery.
-
-
Pre-incubation:
-
Hand-pick islets of similar size and transfer groups of 5-10 islets into each well of a multi-well plate.
-
Gently wash the islets twice with KRBH buffer containing low glucose (2.8 mM).
-
Pre-incubate the islets in 500 µL of KRBH with low glucose for 60 minutes at 37°C to bring insulin secretion to a basal level.[8]
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add 500 µL of the appropriate stimulation buffer to each well:
-
Basal: KRBH with low glucose (2.8 mM)
-
Stimulated: KRBH with high glucose (16.7 mM)
-
This compound Treatment: KRBH with high glucose (16.7 mM) and varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Positive Control: KRBH with high glucose (16.7 mM) and a known secretagogue.
-
-
Incubate the plate for 60 minutes at 37°C.[8]
-
-
Supernatant Collection:
-
After incubation, gently collect the supernatant from each well without disturbing the islets.
-
Store the supernatant at -20°C or -80°C until insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean insulin concentration for each treatment group.
-
Express the results as fold-change over the basal (low glucose) or stimulated (high glucose) conditions.
-
Generate dose-response curves for this compound and calculate the EC50 value.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating Insulin Secretagogue Activity of Linogliride using a Glucose-Stimulated Insulin Secretion (GSIS) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Linogliride is a non-sulfonylurea hypoglycemic agent that stimulates the secretion of insulin (B600854).[1] It acts as an insulin secretagogue by targeting pancreatic β-cells.[2] Unlike sulfonylureas, this compound belongs to a different chemical class but shares a similar mechanism of action by modulating ATP-sensitive potassium (K-ATP) channels.[2][3] The Glucose-Stimulated Insulin Secretion (GSIS) assay is a fundamental in vitro method used to assess the function of pancreatic β-cells and to characterize the efficacy of insulin secretagogues like this compound. This document provides a detailed protocol for performing a static GSIS assay to quantify the dose-dependent effects of this compound on insulin release from pancreatic islets or insulinoma cell lines.
Mechanism of Action this compound stimulates insulin secretion by inhibiting ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[4] In resting β-cells, these channels are open, maintaining a hyperpolarized membrane potential. The binding of this compound to these channels causes them to close. This inhibition of outward K+ current leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of extracellular Ca2+ raises intracellular calcium concentrations, triggering the exocytosis of insulin-containing granules. This mechanism is similar to that of sulfonylureas, and pretreatment with tolbutamide (B1681337) can desensitize β-cells to the action of this compound.
References
Application Notes and Protocols for Linogliride in Perfused Rat Pancreas Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Linogliride in perfused rat pancreas experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation standards to facilitate research into its effects on pancreatic hormone secretion.
Introduction
This compound is a hypoglycemic agent that stimulates insulin (B600854) secretion and inhibits glucagon (B607659) release from pancreatic islets.[1][2] Its mechanism of action is believed to be similar to that of sulfonylureas, involving the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2][3] The isolated perfused rat pancreas is a valuable ex vivo model for studying the direct effects of compounds like this compound on pancreatic endocrine function, independent of systemic influences.
Mechanism of Action: Signaling Pathway
This compound's primary effect is on the pancreatic β-cell to stimulate insulin secretion. It is proposed to act by closing the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This inhibition of potassium efflux leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules.
Caption: this compound's proposed signaling pathway in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on insulin and glucagon secretion as observed in perfused rat pancreas experiments.
Table 1: Hormonal Response to this compound in Perfused Rat Pancreas
| Parameter | This compound Concentration | Condition | Effect | Reference |
| Insulin Release | 300 µM | No exogenous fuel | Stimulated | |
| Insulin Release | 300 µM | 4 mM amino acids | Stimulated | |
| Insulin Release | 300 µM | 5 mM glucose | Stimulated | |
| Insulin Release | 300 µM | 5 mM glucose + 4 mM amino acids | Stimulated | |
| Glucagon Release | 300 µM | 4 mM amino acids | Inhibited |
Table 2: Half-Maximal Effective Concentrations (EC50) of this compound
| Hormone | EC50 | Reference |
| Insulin | 26 µM | |
| Glucagon | 3 µM |
Experimental Protocols
Animal Preparation and Surgical Procedure
This protocol describes the surgical preparation for an in-situ isolated perfused rat pancreas.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Pentobarbital (B6593769) sodium (anesthetic)
-
Surgical instruments (scissors, forceps, clamps, sutures)
-
Heating lamp
Procedure:
-
Anesthetize the rat with an intraperitoneal injection of pentobarbital sodium (30 mg/kg body weight). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat in a supine position on a surgical board and maintain its body temperature using a heating lamp.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the stomach and spleen to expose the pancreas.
-
Ligate the celiac and superior mesenteric arteries to isolate the pancreatic blood supply.
-
Cannulate the aorta for inflow perfusion and the portal vein for collection of the effluent.
-
Begin perfusion immediately to ensure the viability of the pancreas.
Pancreas Perfusion Protocol
Materials:
-
Peristaltic pump
-
Perfusion chamber with temperature control (37°C)
-
Oxygenator (95% O₂ / 5% CO₂)
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA)
-
This compound stock solution
-
Substrates (e.g., glucose, amino acids)
-
Collection tubes containing aprotinin (B3435010) (Trasylol) to prevent hormone degradation.
Procedure:
-
Prepare the KRBB solution and equilibrate it with 95% O₂ and 5% CO₂. Maintain the pH at 7.4.
-
Perfuse the pancreas at a constant flow rate (e.g., 3-5 mL/min).
-
Allow for an initial equilibration period (e.g., 20-30 minutes) with the baseline perfusion medium.
-
Introduce this compound and/or other test substances into the perfusion medium at the desired concentrations and time intervals.
-
Collect the perfusate from the portal vein cannula at regular intervals (e.g., every 1 minute) into chilled tubes containing aprotinin.
-
Store the collected samples at -20°C until hormone analysis.
Hormone Assays
-
Insulin and glucagon concentrations in the collected perfusate can be determined using standard radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
Experimental Workflow
The following diagram illustrates the typical workflow for a perfused rat pancreas experiment with this compound.
Caption: A typical experimental workflow for perfused rat pancreas studies.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Linogliride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linogliride is an oral hypoglycemic agent that acts as an insulin (B600854) secretagogue. Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels on the membranes of pancreatic beta-cells. This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.[1] These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy of this compound and similar compounds in animal models of type 2 diabetes.
Animal Model Selection and Rationale
The most widely used and relevant animal model for studying type 2 diabetes is the high-fat diet (HFD) combined with a low-dose streptozotocin (B1681764) (STZ) treated rat model. This model effectively mimics the pathophysiology of human type 2 diabetes, which involves both insulin resistance and partial beta-cell dysfunction.
Rationale:
-
High-Fat Diet (HFD): Induces insulin resistance, a key feature of type 2 diabetes.
-
Low-Dose Streptozotocin (STZ): Causes partial destruction of pancreatic beta-cells, leading to impaired insulin secretion.
This combination results in a diabetic phenotype characterized by hyperglycemia, hyperinsulinemia (in the early stages), and glucose intolerance, making it a suitable platform for evaluating the efficacy of insulin secretagogues like this compound.
Experimental Protocols
Induction of Type 2 Diabetes in Rats (HFD/STZ Model)
This protocol is designed to induce a stable and reproducible type 2 diabetic state in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
High-Fat Diet (HFD): Typically 45-60% of calories from fat.
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Animal handling and restraint equipment
Procedure:
-
Acclimatization: Acclimatize rats for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
HFD Feeding: Divide the rats into two groups: a control group receiving a standard chow diet and a diabetic induction group receiving a high-fat diet for a period of 4-8 weeks to induce insulin resistance.
-
STZ Administration:
-
After the HFD feeding period, fast the rats in the diabetic induction group overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight). The exact dose may need to be optimized based on the rat strain and specific laboratory conditions.
-
The control group should be injected with citrate buffer alone.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection and then weekly.
-
Rats with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and can be used for efficacy studies.
-
Evaluation of this compound Efficacy
This protocol outlines the procedures for assessing the anti-diabetic effects of this compound in the established HFD/STZ diabetic rat model.
Materials:
-
Diabetic rats (HFD/STZ model)
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Glucose solution for Oral Glucose Tolerance Test (OGTT)
-
Insulin ELISA kit
Procedure:
-
Animal Grouping: Divide the diabetic rats into multiple groups (n=8-10 per group):
-
Diabetic Control (Vehicle)
-
This compound (Low Dose)
-
This compound (Medium Dose)
-
This compound (High Dose)
-
Normal Control (Non-diabetic rats receiving vehicle)
-
-
Drug Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Body Weight: Record body weight weekly.
-
Fasting Blood Glucose: Measure fasting blood glucose levels weekly from tail vein blood.
-
Food and Water Intake: Monitor daily food and water consumption.
-
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.
-
Fast the rats overnight.
-
Collect a baseline blood sample (0 minutes).
-
Administer an oral glucose load (2 g/kg body weight).
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Biochemical Analysis: At the end of the study, collect terminal blood samples for the analysis of:
-
Serum Insulin
-
Glycated Hemoglobin (HbA1c)
-
Lipid profile (Total cholesterol, triglycerides, HDL, LDL)
-
-
Pancreatic Histology (Optional): Isolate the pancreas for histological examination of beta-cell mass and morphology.
Data Presentation
Table 1: Hypothetical Efficacy of this compound in HFD/STZ-Induced Diabetic Rats
| Parameter | Normal Control | Diabetic Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Initial Fasting Blood Glucose (mg/dL) | 95 ± 5 | 250 ± 15 | 248 ± 18 | 252 ± 16 |
| Final Fasting Blood Glucose (mg/dL) | 98 ± 6 | 280 ± 20 | 180 ± 12 | 130 ± 10 |
| HbA1c (%) | 4.5 ± 0.3 | 8.2 ± 0.5 | 6.5 ± 0.4 | 5.8 ± 0.3 |
| Serum Insulin (ng/mL) | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.2 ± 0.15 | 1.8 ± 0.2 |
| OGTT AUC (mg·h/dL) | 15000 ± 800 | 45000 ± 2500 | 30000 ± 1800 | 22000 ± 1500 |
*Values are presented as Mean ± SEM. *p < 0.05 compared to Diabetic Control.
Visualizations
Conclusion
The provided protocols and application notes offer a robust framework for the preclinical evaluation of this compound and other insulin secretagogues. The HFD/STZ rat model presents a clinically relevant platform to assess the therapeutic potential of such compounds. While specific in vivo data for this compound in these models are not extensively published, the outlined methodologies will enable researchers to generate crucial efficacy and dose-response data to guide further drug development efforts. Careful adherence to these protocols will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Linogliride in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Linogliride, an oral hypoglycemic agent, in in vitro cell culture experiments, particularly for stimulating insulin (B600854) secretion from pancreatic beta-cells.
Introduction
This compound is an insulin secretagogue that belongs to the class of ATP-sensitive potassium (KATP) channel inhibitors.[1] Its mechanism of action is similar to that of sulfonylureas, involving the closure of KATP channels on the plasma membrane of pancreatic beta-cells. This leads to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules. These characteristics make this compound a valuable tool for in vitro studies of insulin secretion and beta-cell function.
Mechanism of Action
This compound exerts its effects on pancreatic beta-cells by directly interacting with the ATP-sensitive potassium (KATP) channels. In the resting state, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential.
The key steps in this compound-induced insulin secretion are:
-
Binding to KATP Channel: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.
-
Channel Closure: This binding event induces a conformational change that closes the KATP channel, reducing the outward flow of potassium ions.
-
Membrane Depolarization: The decrease in potassium efflux leads to the depolarization of the beta-cell membrane.
-
Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).
-
Insulin Exocytosis: The resulting influx of extracellular calcium triggers the fusion of insulin-containing secretory granules with the cell membrane, leading to the release of insulin.
Quantitative Data on this compound Activity
The following table summarizes the effective concentrations of this compound observed in in vitro studies. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Parameter | Cell/Tissue Type | Concentration | Observed Effect |
| Half-maximal effective concentration (EC50) | Perfused Rat Pancreas | 26 µM | Stimulation of insulin release[2] |
| Half-maximal effective concentration (EC50) | Perfused Rat Pancreas | 3 µM | Inhibition of glucagon (B607659) release[2] |
Recommended Dosage for In Vitro Cell Culture
Based on the available data, a starting concentration range of 1 µM to 100 µM is recommended for treating pancreatic beta-cell lines such as INS-1 and MIN6 . A dose-response experiment is crucial to identify the optimal concentration for achieving the desired biological effect in your specific experimental setup.
Signaling Pathway
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mL of a 100 mM stock, dissolve X mg of this compound (molecular weight dependent) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
In Vitro Insulin Secretion Assay using Pancreatic Beta-Cell Lines (INS-1 or MIN6)
This protocol describes a static glucose-stimulated insulin secretion (GSIS) assay adapted for testing the effect of this compound.
-
Cell Culture and Seeding:
-
Culture INS-1 or MIN6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.
-
Seed the cells into 24-well plates at a density of 2-5 x 10^5 cells per well and allow them to attach and grow for 48-72 hours.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C in a CO2 incubator to establish a basal level of insulin secretion.
-
-
Treatment with this compound:
-
Prepare a range of this compound working solutions by diluting the stock solution in KRB buffer with a stimulatory glucose concentration (e.g., 16.7 mM). It is also recommended to test this compound in low glucose conditions to assess its glucose-independent effects.
-
Aspirate the pre-incubation buffer and add the this compound-containing KRB buffer (or control buffers) to the respective wells.
-
Negative Control: KRB buffer with low glucose (e.g., 2.8 mM).
-
Positive Control: KRB buffer with high glucose (e.g., 16.7 mM).
-
Vehicle Control: KRB buffer with the same final concentration of DMSO as the this compound-treated wells.
-
Test Wells: KRB buffer with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM).
-
-
Incubate the plates for 1-2 hours at 37°C in a CO2 incubator.
-
-
Sample Collection and Analysis:
-
After incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
To normalize the insulin secretion data, lyse the cells in each well and determine the total protein concentration using a BCA assay or by cell counting.
-
Experimental Workflow
Disclaimer
This information is intended for research use only and is not for human or veterinary use. The provided protocols are general guidelines and may require optimization for specific experimental conditions and cell lines. Researchers should always adhere to proper laboratory safety procedures.
References
Preparation of Linogliride Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the preparation of Linogliride solutions for in vitro and in vivo laboratory studies. This compound is a hypoglycemic agent that acts as an ATP-sensitive potassium (KATP) channel inhibitor, stimulating insulin (B600854) secretion from pancreatic beta cells. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₄O | [1] |
| Molecular Weight | 286.37 g/mol | [1] |
| CAS Number | 75358-37-1 | [1] |
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Preparation of this compound Stock Solutions
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (free base or salt)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For the free base (MW: 286.37 g/mol ), this is 2.86 mg per 1 mL of DMSO.
-
Weigh the calculated amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Note: The maximum solubility of this compound in DMSO has not been definitively reported in the literature. It is advisable to start with a concentration of 10 mM and observe for complete dissolution. If a higher concentration is required, it should be empirically determined.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. The optimal concentration of this compound for each specific assay should be determined empirically by the end-user, starting with a concentration range of 10-100 µM, based on its known inhibitory effects on KATP channels.[2]
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic beta-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
Workflow for GSIS Assay:
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (low and high concentrations)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Seed pancreatic beta-cells or plate isolated islets in a 96-well plate and culture for 24-48 hours.
-
On the day of the experiment, wash the cells twice with a glucose-free KRB buffer.
-
Pre-incubate the cells in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Remove the pre-incubation buffer and add fresh KRB buffer containing:
-
Low glucose (negative control)
-
High glucose (e.g., 16.7 mM) (positive control)
-
High glucose + varying concentrations of this compound (e.g., 1, 10, 50, 100 µM)
-
Low glucose + varying concentrations of this compound
-
-
Incubate the plate for 1-2 hours at 37°C.
-
Following incubation, carefully collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Normalize the insulin secretion to the total protein content or cell number in each well.
Protocol 3: In Vitro Glucose Uptake Assay
This assay measures the effect of this compound-stimulated insulin secretion on glucose uptake in insulin-sensitive cells, such as adipocytes (e.g., 3T3-L1) or skeletal muscle cells (e.g., L6).
Workflow for Glucose Uptake Assay:
Caption: Workflow for an In Vitro Glucose Uptake Assay.
Materials:
-
Insulin-sensitive cell line (e.g., differentiated 3T3-L1 adipocytes, L6 myotubes)
-
Culture and differentiation media
-
Krebs-Ringer-Phosphate (KRP) buffer
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Conditioned media from pancreatic beta-cells treated with this compound (from Protocol 2)
Procedure:
-
Seed and, if necessary, differentiate the insulin-sensitive cells in a 96-well plate.
-
On the day of the assay, wash the cells with KRP buffer and then serum-starve them for 2-4 hours in serum-free medium.
-
Replace the starvation medium with:
-
KRP buffer (basal control)
-
KRP buffer containing insulin (e.g., 100 nM) (positive control)
-
Conditioned media collected from pancreatic beta-cells that were treated with varying concentrations of this compound (see Protocol 2).
-
-
Incubate for 30 minutes at 37°C.
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to each well and incubate for an additional 30-60 minutes.
-
Terminate the glucose uptake by washing the cells rapidly with ice-cold KRP buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
Signaling Pathway
This compound stimulates insulin secretion by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic beta cells. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway for this compound-induced insulin secretion.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to ensure the safety and validity of their experimental procedures.
References
Quantitative Analysis of Linogliride in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific, publicly available, validated analytical methods for the quantification of Linogliride in biological matrices are scarce. The following application notes and protocols are representative examples based on established methodologies for analogous oral hypoglycemic agents, such as Linagliptin. These protocols are intended to serve as a comprehensive template. Researchers must perform in-house validation to ensure the methods meet the specific requirements of their studies and regulatory guidelines.
Introduction
This compound is an insulin (B600854) secretagogue that functions by blocking ATP-sensitive potassium channels on pancreatic β-cells, leading to insulin release and subsequent lowering of blood glucose levels. Accurate quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and validation guidelines.
Signaling Pathway of this compound
Application Note 1: Quantification of this compound in Human Plasma using HPLC-UV
This method is suitable for preclinical pharmacokinetic studies where high sensitivity is not the primary requirement.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Glibenclamide
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of Internal Standard working solution (e.g., 1 µg/mL Glibenclamide in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
3. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm
Quantitative Data (Illustrative)
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 93 - 105% |
| Extraction Recovery | > 85% |
Application Note 2: High-Sensitivity Quantification of this compound in Human Urine using LC-MS/MS
This method is ideal for clinical pharmacology studies requiring high sensitivity and selectivity for measuring low concentrations of this compound and its potential metabolites.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human urine (drug-free)
-
Deionized water (LC-MS grade)
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen urine samples to room temperature and centrifuge at 4000 x g for 5 minutes to remove particulates.
-
To 500 µL of urine, add 50 µL of this compound-d4 working solution (e.g., 100 ng/mL in methanol).
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an LC-MS vial.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 m/z [M+H]⁺ → Q3 m/z [product ion]⁺
-
This compound-d4: Q1 m/z [M+H]⁺ → Q3 m/z [product ion]⁺
-
Quantitative Data (Illustrative)
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 4% |
| Inter-day Precision (%RSD) | < 6% |
| Accuracy (% Recovery) | 95 - 104% |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal (<10%) |
Experimental Workflow Diagrams
Long-Term Stability of Linogliride in DMSO at -20°C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the long-term stability of the antidiabetic agent Linogliride when stored in dimethyl sulfoxide (B87167) (DMSO) at -20°C. Due to the limited availability of public data on this specific topic, this guide outlines a comprehensive stability study protocol based on industry best practices.
Introduction to this compound
This compound is an oral hypoglycemic agent that acts as an insulin (B600854) secretagogue.[1][2] Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][3] This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.[2][4] The compound has been studied for the treatment of non-insulin-dependent diabetes mellitus.[1] For research purposes, it is often supplied as a powder and dissolved in solvents like DMSO for in vitro assays.
Storage and Handling Recommendations
Suppliers of this compound generally recommend storing the solid powder at -20°C for long-term stability, with viability for up to three years.[5] When dissolved in a solvent such as DMSO, it is recommended to store the stock solution at -80°C for up to one year.[5] While short-term storage at 4°C for over a week is possible, repeated freeze-thaw cycles should be avoided by preparing aliquots.[5]
Signaling Pathway of this compound
This compound's mechanism of action centers on the regulation of insulin secretion in pancreatic β-cells. The following diagram illustrates the key steps in this signaling pathway.
Caption: this compound signaling pathway in pancreatic β-cells.
Protocol for Long-Term Stability Assessment of this compound in DMSO at -20°C
This protocol outlines a systematic approach to determine the stability of this compound in DMSO over an extended period.
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for this compound stability study.
Materials and Reagents
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ACS Reagent Grade or higher[6]
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Phosphate (B84403) buffer (or other appropriate buffer for HPLC)
-
High-purity water
-
Cryogenic vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)[7]
-
Analytical balance
-
Vortex mixer
-
-20°C freezer (calibrated and monitored)
-
pH meter
Experimental Procedure
-
Preparation of this compound Stock Solution (T=0):
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. This will serve as the initial (T=0) sample.
-
Immediately analyze a portion of this fresh stock solution using the validated HPLC/LC-MS method described below.
-
-
Aliquoting and Storage:
-
Dispense the remaining stock solution into multiple cryogenic vials, each containing a volume suitable for a single time point analysis to avoid freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration, date, and time point.
-
Place the aliquots in a -20°C freezer for long-term storage.
-
-
Time Points for Analysis:
-
Analyze the stored aliquots at predetermined intervals. Recommended time points include: 1 month, 3 months, 6 months, and 12 months.
-
-
Sample Analysis:
-
At each time point, remove one aliquot from the freezer.
-
Allow the sample to thaw completely at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Dilute the sample to an appropriate concentration for analysis with the mobile phase.
-
Inject the sample into the HPLC/LC-MS system.
-
HPLC/LC-MS Method for Stability Indicating Analysis
A stability-indicating method is crucial to separate the parent this compound peak from any potential degradation products.[8]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradants. A typical mobile phase could consist of:
-
Solvent A: 20 mM phosphate buffer (pH adjusted to 3.0)
-
Solvent B: Acetonitrile or a mixture of methanol and acetonitrile (e.g., 62.5:37.5 v/v)[8]
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or as determined by UV-Vis spectral analysis of this compound)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for parameters such as linearity, accuracy, precision, specificity, and robustness.[8]
Data Presentation and Interpretation
The stability of this compound in DMSO at -20°C should be determined by comparing the analytical results from each time point to the initial (T=0) data.
Quantitative Data Summary
The results should be summarized in a clear and concise table.
| Time Point | Peak Area of this compound (Arbitrary Units) | % Remaining this compound | Appearance of Degradation Peaks (Yes/No) | Peak Area of Degradant(s) (if any) |
| T=0 | [Initial Peak Area] | 100% | No | 0 |
| 1 Month | [Peak Area at 1 Month] | [% Calculation] | [Yes/No] | [Peak Area] |
| 3 Months | [Peak Area at 3 Months] | [% Calculation] | [Yes/No] | [Peak Area] |
| 6 Months | [Peak Area at 6 Months] | [% Calculation] | [Yes/No] | [Peak Area] |
| 12 Months | [Peak Area at 12 Months] | [% Calculation] | [Yes/No] | [Peak Area] |
% Remaining this compound = (Peak Area at Time Point / Initial Peak Area) x 100
Interpretation of Results
-
Stability: this compound is considered stable under the tested conditions if the percentage of the remaining parent compound is within an acceptable range (e.g., ≥95%) and there is no significant formation of degradation products.
-
Degradation: A decrease in the peak area of this compound accompanied by the appearance of new peaks in the chromatogram indicates degradation. If degradation is observed, further characterization of the degradants using mass spectrometry (MS) is recommended.
Potential Considerations for DMSO as a Solvent
While DMSO is a widely used solvent, it is important to be aware of its potential impact on compound stability.[9][10]
-
Hygroscopicity: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can potentially facilitate the hydrolysis of susceptible compounds. Using anhydrous DMSO and proper storage techniques is essential.
-
DMSO Degradation: Under certain conditions (e.g., exposure to light or high temperatures), DMSO itself can degrade, although this is less of a concern at -20°C.[11][12]
By following these detailed application notes and protocols, researchers can confidently assess the long-term stability of this compound in DMSO at -20°C, ensuring the integrity and reliability of their experimental results.
References
- 1. This compound fumarate, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Analytical Techniques for the Assessment of Drug Stability [ouci.dntb.gov.ua]
- 8. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Linogliride solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Linogliride for in vitro assays. The following information includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
A1: This is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay medium. While many cell lines can tolerate up to 1% DMSO, lower concentrations reduce the risk of solvent-induced precipitation.
-
Warm the medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Increase the volume of the medium: Adding the DMSO stock to a larger volume of medium while vortexing can facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent: Consider preparing your stock solution in a mixture of DMSO and another solvent like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400). This can sometimes improve the solubility of the compound in the final aqueous solution.[1]
-
pH adjustment of the final medium: this compound's solubility is pH-dependent. Ensuring your final assay medium has a pH of 7.4 or slightly higher can improve its solubility.[2]
Q2: What is the best solvent to prepare a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. While specific quantitative data is limited, it is expected to have good solubility in DMSO, a common practice for poorly water-soluble drugs. For cell-based assays, it is crucial to use a minimal amount of DMSO in the final culture to avoid cytotoxicity.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in neutral aqueous buffers like PBS is challenging due to its low aqueous solubility. At a pH of 4.4 and higher, its solubility is in the range of 1-2 mg/mL.[2] To dissolve it in an aqueous buffer, acidification of the solution is likely necessary.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound is pH-dependent. Its solubility is higher in acidic conditions (pH 1.4-3.4) and is reported to be in the 1-2 mg/mL range at pH 4.4 and above.[2] For experiments in physiological buffers (around pH 7.4), its solubility is limited.
Quantitative Solubility Data
The following table summarizes the available and estimated solubility data for this compound.
| Solvent/Solution | Temperature | Solubility | Notes |
| Aqueous Buffer (pH 1.4 - 3.4) | Not Specified | > 2 mg/mL | Solubility is higher at lower pH values.[2] |
| Aqueous Buffer (pH ≥ 4.4) | Not Specified | 1 - 2 mg/mL | The solubility of the free base is in this range at and above pH 4.4.[2] |
| Dimethyl Sulfoxide (DMSO) | Room Temp. | Estimated: ≥ 20 mg/mL | Based on the common use of DMSO for poorly soluble drugs and the solubility of similar compounds. This is an estimate and should be confirmed experimentally. |
| Ethanol | Room Temp. | Estimated: ≥ 5 mg/mL | Based on the general solubility of organic compounds. This is an estimate and should be confirmed experimentally. |
| Water | 25°C | < 0.04 mg/mL | As a sulfonylurea-like drug, it is expected to have very low aqueous solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a 20 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (Molecular Weight: 302.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 20 mM stock solution, you will need 6.05 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 20 mM DMSO stock solution.
Materials:
-
20 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the 20 mM stock solution needed. To prepare 1 mL of a 10 µM working solution, you will need 0.5 µL of the 20 mM stock.
-
Add the desired volume of pre-warmed cell culture medium to a sterile polypropylene tube.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise to the medium. This rapid dilution helps prevent precipitation.
-
Ensure the final DMSO concentration in the working solution is non-toxic to your cells (typically ≤ 0.5%). For this example, the final DMSO concentration is 0.05%.
-
Use the working solution immediately in your in vitro assay.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of this compound in pancreatic beta-cells.
References
Linogliride Stability in Aqueous Solutions: A Technical Support Resource
Disclaimer: Publicly available stability data for linogliride in aqueous solutions is limited. This guide is based on general principles of pharmaceutical stability, the known metabolic pathways of this compound, and the chemical properties of its functional groups. The information provided should be used as a reference for designing and executing your own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in aqueous solutions?
Based on its chemical structure, which includes a carboximidamide group, this compound may be susceptible to hydrolysis, particularly at the imino-bond. This is supported by biotransformation studies that have identified "imino-bond cleavage" as a metabolic pathway. Additionally, like many organic molecules, this compound's stability can be influenced by pH, temperature, light, and oxidative stress.
Q2: What is the likely primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway is likely the hydrolysis of the N-phenyl-N'-(1-methylpyrrolidin-2-ylidene)morpholine-4-carboximidamide structure. This would involve the cleavage of the carbon-nitrogen double bond (imino bond), leading to the formation of N-(1-methylpyrrolidin-2-ylidene)morpholine-4-carboxamide and aniline.
Q3: How does pH likely affect the stability of this compound?
The stability of this compound is expected to be pH-dependent. The guanidine-like carboximidamide group is basic and will be protonated at acidic pH, which may influence its susceptibility to hydrolysis. Extremes of pH (both acidic and alkaline) are likely to accelerate degradation. The optimal pH for stability would need to be determined experimentally.
Q4: Is this compound sensitive to light?
Q5: What are the recommended storage conditions for this compound in aqueous solutions?
While specific data is unavailable, as a general precaution, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light. The use of buffers to maintain a stable pH may also be beneficial. The optimal storage conditions should be determined through formal stability studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Solution | Chemical degradation (e.g., hydrolysis). | - Prepare fresh solutions for each experiment. - Perform a stability study to determine the rate of degradation under your experimental conditions (pH, temperature). - Store stock solutions at a lower temperature (e.g., -20 °C or -80 °C) in a suitable solvent and protect from light. - Consider using a buffer to maintain a stable pH. |
| Appearance of Unknown Peaks in HPLC | Degradation products have formed. | - Conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products and identify their retention times. - Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. - Characterize the degradation products using mass spectrometry (LC-MS). |
| Precipitation of the Compound | Poor solubility at the experimental pH or concentration. | - Determine the pH-solubility profile of this compound. - Adjust the pH of the solution to enhance solubility. - Consider the use of co-solvents, but verify their compatibility and impact on stability. |
| Inconsistent Experimental Results | Instability of the compound in the experimental medium. | - Evaluate the stability of this compound directly in your assay buffer or cell culture medium. - Minimize the time between solution preparation and use. - Ensure consistent storage and handling of solutions. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for the best peak shape and resolution.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is crucial and is demonstrated by the ability of the method to separate the parent drug from its degradation products generated during forced degradation studies.
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table is a template that researchers can use to summarize their own findings from stability studies.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Peak Area %) |
| 0.1 N HCl (60 °C) | 0 | 100 | - |
| 2 | [Experimental Data] | [Experimental Data] | |
| 6 | [Experimental Data] | [Experimental Data] | |
| 24 | [Experimental Data] | [Experimental Data] | |
| 0.1 N NaOH (60 °C) | 0 | 100 | - |
| 2 | [Experimental Data] | [Experimental Data] | |
| 6 | [Experimental Data] | [Experimental Data] | |
| 24 | [Experimental Data] | [Experimental Data] | |
| 3% H₂O₂ (RT) | 0 | 100 | - |
| 2 | [Experimental Data] | [Experimental Data] | |
| 6 | [Experimental Data] | [Experimental Data] | |
| 24 | [Experimental Data] | [Experimental Data] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in pancreatic beta-cells.
Potential Hydrolytic Degradation Pathway of this compound
Caption: Postulated hydrolytic degradation of this compound.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting this compound stability studies.
Technical Support Center: Optimizing Linogliride Concentration for Maximal Insulin Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Linogliride in experimental settings to achieve maximal insulin (B600854) release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-sulfonylurea insulin secretagogue.[1] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This inhibition leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions into the β-cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[3]
Q2: What is the key difference between this compound and sulfonylureas?
A2: While both this compound and sulfonylureas (e.g., tolbutamide, glyburide) target the KATP channels to stimulate insulin release, they belong to different chemical classes.[1] this compound is a guanidine-based compound, whereas sulfonylureas are characterized by a sulfonylurea moiety. Although their ultimate effect on insulin secretion is similar, differences in their binding sites on the KATP channel complex and their pharmacokinetic profiles may exist.
Q3: What is the optimal concentration range for this compound to stimulate insulin release in vitro?
A3: The optimal concentration of this compound can vary depending on the experimental model (e.g., isolated islets, cell lines) and conditions (e.g., glucose concentration). However, studies have shown that this compound stimulates insulin release in a concentration-dependent manner. Half-maximal effects (EC50) on insulin release have been observed in the micromolar range. For detailed concentration-response data, please refer to the "Data Presentation" section.
Q4: Does the effect of this compound on insulin secretion depend on the glucose concentration?
A4: Yes, the insulinotropic effect of this compound can be influenced by the ambient glucose concentration. While this compound can stimulate insulin release even in the absence of glucose, its effect is typically more pronounced in the presence of permissive or stimulatory glucose concentrations.
Data Presentation
The following tables summarize the quantitative data on the effect of this compound concentration on insulin release from in vitro studies using perfused rat pancreas.
Table 1: this compound Concentration-Response on Insulin Release in the Absence of Exogenous Fuel
| This compound Concentration (µM) | Insulin Release (relative to baseline) |
| 0 | 1.0 |
| 10 | ~1.5 |
| 30 | ~2.5 |
| 100 | ~3.8 |
| 300 | ~4.5 |
Data adapted from studies on perfused rat pancreas. The half-maximal effective concentration (K0.5) for insulin release in the absence of exogenous fuel was approximately 32 µM.
Table 2: this compound Concentration-Response on Insulin Release in the Presence of 5 mM Glucose
| This compound Concentration (µM) | Peak Insulin Release (corrected for baseline) |
| 0 | 0 |
| 10 | ~50 |
| 30 | ~150 |
| 100 | ~300 |
| 300 | ~400 |
Data adapted from studies on perfused rat pancreas. The half-maximal effective concentration (K0.5) for peak insulin release in the presence of 5 mM glucose was approximately 76 µM.
Experimental Protocols
Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This protocol outlines the steps to assess the effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from rat, mouse, or human donor)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Insulin ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (e.g., 5-10 islets per well). Pre-incubate the islets in KRB buffer with low glucose for 60-120 minutes at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.
-
Basal Insulin Secretion: After pre-incubation, replace the buffer with fresh KRB buffer containing low glucose and incubate for 30-60 minutes. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulation: Replace the buffer with KRB buffer containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose + varying concentrations of this compound
-
Low glucose + varying concentrations of this compound
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Sample Collection: After incubation, carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion from this compound-treated wells to the appropriate controls. Determine the concentration-response relationship and calculate the EC50 value if desired.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Basal Insulin Secretion | 1. Islet stress or damage during isolation. 2. Insufficient pre-incubation time. 3. Contamination of buffers or media. | 1. Optimize islet isolation protocol to minimize mechanical and enzymatic stress. 2. Ensure islets are allowed adequate recovery time post-isolation. 3. Extend the pre-incubation period to allow basal secretion to stabilize. 4. Use fresh, sterile buffers and media. |
| Low or No Response to this compound | 1. Inactive this compound compound. 2. Suboptimal this compound concentration. 3. Impaired β-cell function. 4. Presence of KATP channel openers in the media. | 1. Verify the integrity and activity of the this compound stock. 2. Perform a dose-response experiment to identify the optimal concentration range. 3. Use a positive control (e.g., high glucose, another KATP channel blocker like tolbutamide) to confirm β-cell responsiveness. 4. Ensure no interfering substances are present in the experimental setup. |
| High Variability Between Replicates | 1. Inconsistent number or size of islets per well. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Carefully select islets of uniform size and ensure an equal number are seeded in each well. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outer wells of the plate for experimental samples; fill them with buffer or media to maintain humidity. |
| Unexpected Desensitization | 1. Prolonged exposure to high concentrations of this compound or other secretagogues. | 1. In experiments involving pre-treatment, be mindful of potential desensitization of the β-cells to subsequent stimulation. Consider washout steps if necessary. |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Experimental workflow for a GSIS assay with this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
Potential off-target effects of Linogliride in cell-based assays
Welcome to the technical support center for Linogliride. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an insulin (B600854) secretagogue. Its primary mechanism of action is the blockade of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta cells.[1][2] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[1][2] This action is glucose-dependent; this compound is significantly more effective at stimulating insulin secretion in the presence of glucose.[3]
Q2: Are there any known off-target effects of this compound?
A2: Publicly available literature does not extensively document specific off-target effects of this compound, partly because its clinical development was discontinued. However, like many small molecule inhibitors, the potential for off-target activities exists. Researchers should consider the possibility of interactions with other ion channels or proteins with structural similarities to the K-ATP channel. Any observed cellular effects that are inconsistent with its known role in insulin secretion should be investigated for potential off-target mechanisms.
Q3: What are the recommended concentrations of this compound for cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and specific assay. A study on isolated rat islets of Langerhans showed a significant insulinotropic effect at 100 µM in the presence of 5.5 mM glucose. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line is critical and depends on the research question.
-
For on-target effects (insulin secretion): Pancreatic beta-cell lines such as INS-1, MIN6, or primary islets of Langerhans are appropriate choices as they endogenously express the K-ATP channels.
-
For assessing off-target effects: A panel of cell lines from different tissues may be used. The selection should be guided by the observed phenotype or any predicted off-target interactions.
Troubleshooting Guides
Issue 1: Inconsistent or No Insulin Secretion in Response to this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Low Glucose Concentration | This compound's effect is glucose-dependent. Ensure that the assay buffer contains an adequate concentration of glucose (e.g., 5.5 mM or higher) to observe a significant insulinotropic effect. |
| Cell Health and Viability | Poor cell health can impair their secretory capacity. Ensure cells are healthy, within a low passage number, and have high viability before starting the experiment. |
| Incorrect Compound Dilution | Errors in preparing this compound dilutions can lead to variability. Prepare fresh dilutions for each experiment from a validated stock solution and use calibrated pipettes. |
| Assay Timing | The kinetics of insulin secretion can vary. Optimize the incubation time with this compound to capture the peak response. |
Issue 2: Unexpected Changes in Cell Viability or Proliferation
Possible Causes & Solutions
| Cause | Recommended Action |
| High Compound Concentration | At high concentrations, this compound may exhibit off-target cytotoxicity. Perform a dose-response analysis to determine if the observed effect is dose-dependent and occurs at concentrations above the IC50 for K-ATP channel inhibition. |
| Off-Target Kinase Inhibition | Some small molecules can inhibit kinases involved in cell survival pathways. Consider performing a broad-spectrum kinase inhibition assay to screen for off-target activities. |
| Mitochondrial Dysfunction | Alterations in ion gradients can potentially affect mitochondrial function. Assess mitochondrial membrane potential or oxygen consumption rates in response to this compound treatment. |
| Solvent Toxicity | The vehicle used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Ensure the final solvent concentration in your assay is low and consistent across all wells, including controls. |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Seeding: Seed pancreatic beta-cells (e.g., INS-1) in a 24-well plate and culture until they reach 80-90% confluency.
-
Starvation: Gently wash the cells twice with a glucose-free Krebs-Ringer bicarbonate (KRB) buffer. Pre-incubate the cells in this buffer for 1-2 hours at 37°C to bring them to a basal state.
-
Treatment: Aspirate the starvation buffer and add KRB buffer containing a low glucose concentration (e.g., 2.8 mM) as a negative control, or a high glucose concentration (e.g., 16.7 mM) as a positive control. For experimental wells, add KRB with high glucose and varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed your chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: On-target signaling pathway of this compound in pancreatic beta-cells.
Caption: A logical workflow for troubleshooting unexpected results.
References
How to address Linogliride precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common issue of Linogliride precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation in Culture Media
Precipitation of this compound in your experiments can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to identifying the cause and finding a solution.
Issue: Precipitate Observed After Adding this compound to Culture Medium
Question: I dissolved this compound in a solvent to make a stock solution. When I add it to my cell culture medium, a precipitate forms. What is happening and how can I resolve this?
Answer: This is a common issue when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous medium like cell culture fluid. The dramatic change in solvent polarity can cause the compound to "crash out" or precipitate if its concentration exceeds its solubility limit in the final aqueous environment.
Immediate Precipitation:
If you observe precipitation immediately after adding the this compound stock solution to your culture media, consider the following causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility assessment. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media can create localized areas of high concentration, leading to rapid precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1] Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even dispersion.[1][2] |
| Low Temperature of Media | The solubility of many compounds, including this compound, can be lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1][3] |
| pH of the Media | The solubility of this compound is pH-dependent. Standard cell culture media is typically buffered to a pH of 7.2-7.4. If the form of this compound you are using is less soluble at this pH, precipitation can occur. | Consider using a different salt form of this compound with better solubility in the physiological pH range. The fumarate (B1241708) salt of this compound has been shown to have different solubility characteristics compared to the free base. |
Time-Dependent Precipitation:
If the this compound solution is initially clear but a precipitate forms over time during incubation, other factors may be at play:
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with components in the culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. | If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation if compatible with your cell line. You could also pre-incubate the diluted this compound in a small volume of serum-free media before adding it to the final culture. |
| pH Shift During Incubation | Cellular metabolism can cause a shift in the pH of the culture medium over time. For a pH-sensitive compound like this compound, this can lead to precipitation. | Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium. Using freshly prepared media can also help. |
| Evaporation of Media | During long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Your Culture Medium
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C and 5% CO2
-
Microscope or plate reader capable of measuring absorbance at ~600 nm
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used if necessary.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in your pre-warmed complete cell culture medium. For example, add 2 µL of your highest concentration stock to 198 µL of media, then transfer 100 µL of this solution to a well containing 100 µL of media, and so on. Include a vehicle control with DMSO only.
-
Incubate: Incubate the plate at 37°C and 5% CO2 for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48, 72 hours), visually inspect the wells for any signs of cloudiness or precipitate.
-
Microscopic Examination: Examine a sample from the wells under a microscope to distinguish between chemical precipitate and potential microbial contamination.
-
Quantitative Assessment: For a more objective measure, read the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear (visually and by absorbance) is your maximum working soluble concentration under these specific conditions.
Protocol 2: Preparing this compound Working Solutions
Objective: To prepare a clear, precipitate-free working solution of this compound in cell culture medium.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration significantly higher than your final desired concentration (e.g., 1000x).
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Create an intermediate dilution of your high-concentration stock in pre-warmed media.
-
Add a small volume of the intermediate dilution to the final volume of pre-warmed medium while gently vortexing or swirling.
-
-
Direct Dilution (for lower concentrations):
-
Add a small volume of the high-concentration DMSO stock directly to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration is kept to a minimum, typically ≤ 0.5%, as higher concentrations can be cytotoxic.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Data Presentation
pH-Dependent Solubility of this compound and its Salts
The solubility of this compound is influenced by pH. The following table summarizes the solubility data for this compound free base and its fumarate salt at different pH values. This data can help in selecting the appropriate form of the compound and understanding its behavior in buffered solutions like cell culture media.
| Compound Form | pH | Solubility (mg/mL) |
| This compound (Free Base) | 1.43 | > 100 |
| 4.4 | ~10 | |
| 7.5 | ~1 | |
| This compound Fumarate | 1.43 | > 100 |
| 4.4 | > 100 | |
| 7.5 | ~10 |
Data adapted from Plachitin et al., 1987.
Mandatory Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting this compound precipitation in vitro.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action in pancreatic beta cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro assays. It is crucial to use anhydrous (water-free) DMSO, as moisture can reduce the solubility of hydrophobic compounds.
Q2: What is the maximum recommended concentration of DMSO in the final assay? A: To avoid solvent-induced cytotoxicity or other off-target effects, the final concentration of DMSO in your cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: My this compound precipitated after I added it to my cell media. Can I still use it? A: It is not recommended to use media with a visible precipitate. The presence of solid particles means the actual concentration of dissolved this compound is unknown and lower than intended, which will compromise the accuracy of your experimental results. Discard the prepared media and follow the troubleshooting guide to prepare a fresh, clear solution.
Q4: Can I store this compound diluted in cell culture media? A: It is best practice to prepare working dilutions of this compound in cell media fresh for each experiment. The stability of this compound in aqueous media over extended periods has not been extensively reported, and issues like degradation or precipitation can occur with storage.
Q5: Should I filter my this compound-containing media if I see a precipitate? A: Filtering the media will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. This is not a recommended solution. The primary goal should be to prevent precipitation from occurring in the first place by optimizing the preparation protocol.
Q6: Does the salt form of this compound matter? A: Yes, the salt form can significantly impact the solubility of a compound. This compound fumarate has been shown to have higher solubility at neutral pH compared to the free base, which could be advantageous for cell culture experiments. If you are experiencing persistent precipitation with the free base, consider using the fumarate salt.
References
- 1. ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Fumarate | C20H26N4O5 | CID 66630041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regulation of ATP-sensitive potassium channel function by protein kinase A-mediated phosphorylation in transfected HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Linogliride in long-term cell culture
Welcome to the technical support center for Linogliride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in long-term cell culture experiments, particularly concerning the development of cellular resistance or desensitization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an insulin (B600854) secretagogue. Its primary mechanism involves the blockade of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell increases intracellular calcium concentration, triggering the exocytosis of insulin-containing secretory granules.[2][3] this compound's action is similar to that of sulfonylurea drugs like tolbutamide (B1681337) and glibenclamide.[1]
Q2: My cells (e.g., MIN6, INS-1) show a decreased insulin secretion response to this compound after long-term culture. Are they becoming resistant?
A2: What you are observing is likely a phenomenon known as β-cell desensitization or secondary failure, which has been documented with prolonged exposure to K-ATP channel inhibitors like sulfonylureas.[4][5][6] This is not "resistance" in the classic sense seen with cytotoxic drugs (e.g., involving drug efflux pumps), but rather a functional adaptation of the β-cell to chronic stimulation. This desensitization can manifest as a reduced insulin secretory response to both the drug and glucose.[4][7]
Q3: What are the potential cellular mechanisms behind this desensitization to this compound?
A3: The development of desensitization to this compound and similar compounds is thought to be multifactorial. Key potential mechanisms include:
-
Downregulation of K-ATP Channels: Chronic exposure can lead to a reduction in the number of functional K-ATP channels on the cell surface, diminishing the drug's target.[8]
-
Altered Glucose Metabolism: Long-term treatment may alter the flux through key enzymatic pathways involved in glucose metabolism, impacting the cell's intrinsic ability to respond to glucose.[4]
-
Depletion of Insulin Stores: Continuous stimulation can lead to a reduction in the total cellular insulin content available for release.[8]
-
β-Cell Exhaustion and Apoptosis: In the long term, chronic overstimulation may lead to β-cell exhaustion and potentially accelerate programmed cell death (apoptosis).[8][9]
Q4: Is the reduced response to this compound reversible?
A4: Yes, studies on similar compounds have shown that β-cell desensitization can be reversible.[5] Removing the drug from the culture medium for a period (a "rest" period) can help restore the cells' responsiveness to subsequent stimulation.[5][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Decreased Glucose-Stimulated Insulin Secretion (GSIS) in this compound-Treated Cells
| Potential Cause | Recommended Solution |
| Cellular Desensitization | 1. Confirm Desensitization: Perform a dose-response curve for this compound and a standard glucose challenge (GSIS assay) on both your long-term treated cells and a naive control cell population. A rightward shift in the EC50 or a decrease in the maximal response indicates desensitization. 2. Implement a Rest Period: Remove this compound from the culture medium for 48-72 hours before re-stimulating. This can help restore the function of the secretory machinery.[5] |
| Reduced Insulin Content | 1. Measure Total Insulin: After performing a GSIS assay, lyse the cells with an acid-ethanol solution to extract remaining intracellular insulin and measure it via ELISA. 2. Normalize Secretion to Content: Express secreted insulin as a percentage of total insulin content (secreted + intracellular). This will clarify if the defect is in secretion or overall insulin production. |
| Altered β-Cell Viability | 1. Assess Viability: Use a standard cell viability assay (e.g., Trypan Blue, MTT, or a live/dead stain) to ensure that the observed decrease in function is not due to widespread cell death.[8] |
Issue 2: High Basal Insulin Secretion in Both Control and Treated Wells
| Potential Cause | Recommended Solution |
| Cell Stress or Death | 1. Check Cell Morphology: Visually inspect cells under a microscope. Unhealthy or dying cells can leak insulin, raising basal levels. Ensure cells are not overgrown and appear healthy.[11] 2. Gentle Handling: During the GSIS assay, handle cells gently. Vigorous washing or pipetting can cause cell lysis and insulin leakage. |
| Inadequate Pre-Incubation | 1. Optimize Pre-Incubation: The pre-incubation step in a low-glucose buffer (e.g., KRBH with 2.8 mM glucose) is critical to wash away residual insulin and bring secretion down to a true basal level. Ensure this step is performed for at least 60 minutes.[12][13] |
| Contaminated Reagents | 1. Use Fresh Buffers: Prepare fresh Krebs-Ringer Bicarbonate Buffer (KRBH) for each experiment. Ensure the pH is correctly adjusted to 7.4.[14] |
Key Experimental Protocols
Protocol 1: Induction of this compound Desensitization in Cell Culture
This protocol describes how to generate a cell population with a reduced response to this compound.
-
Cell Plating: Seed pancreatic β-cells (e.g., MIN6 or INS-1) in culture plates at a density that allows for long-term culture (e.g., 5-7 days) without overgrowth.
-
Chronic Treatment: Culture one set of cells in standard growth medium (Control) and another set in medium containing this compound at a clinically relevant or experimentally determined concentration (e.g., 10 µM).
-
Maintain Culture: Replace the medium every 48 hours for 5-7 days, re-adding fresh this compound to the treatment group. Ensure the control group is handled identically.
-
Functional Assay: At the end of the treatment period, assess the insulin secretory function of both control and this compound-treated cells using the Glucose-Stimulated Insulin Secretion (GSIS) assay (see Protocol 2).
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is the gold standard for assessing pancreatic β-cell function in vitro.
-
Preparation:
-
Pre-Incubation:
-
Gently wash the cultured cells (from Protocol 1) twice with glucose-free KRBH.
-
Add Low-Glucose KRBH to all wells and incubate at 37°C for 60-90 minutes. This step minimizes basal secretion.[12]
-
-
Basal Secretion Measurement:
-
Remove the pre-incubation buffer.
-
Add fresh Low-Glucose KRBH to the wells and incubate for 60 minutes at 37°C.
-
Collect the supernatant from each well into a fresh tube. This sample represents basal insulin secretion.
-
-
Stimulated Secretion Measurement:
-
Remove the low-glucose buffer.
-
Add High-Glucose KRBH to the wells. For testing drug response, add High-Glucose KRBH containing the desired concentration of this compound.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant. This sample represents stimulated insulin secretion.
-
-
Analysis:
Quantitative Data Summary
The following table provides an example of expected results from a GSIS experiment comparing control cells to cells chronically treated with this compound, demonstrating desensitization.
| Cell Treatment | Condition | Insulin Secreted (ng/mg protein/hr) | Stimulation Index (High/Low Glucose) |
| Control (Vehicle) | Low Glucose (2.8 mM) | 1.5 ± 0.2 | 5.3 |
| High Glucose (16.7 mM) | 8.0 ± 0.9 | ||
| Chronic this compound | Low Glucose (2.8 mM) | 1.8 ± 0.3 | 2.1 |
| High Glucose (16.7 mM) | 3.8 ± 0.5 |
Visualizations
Signaling Pathways and Workflows
Caption: this compound's mechanism of action in pancreatic β-cells.
Caption: Troubleshooting logic for decreased this compound response.
Caption: Experimental workflow for a GSIS assay.
References
- 1. Inhibition of ATP-sensitive K+ channels in pancreatic beta-cells by nonsulfonylurea drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Investigation of the effects of sulfonylurea exposure on pancreatic beta cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]
- 6. Anti-cancer drugs interfere with intracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonylurea and glinide reduce insulin content, functional expression of K(ATP) channels, and accelerate apoptotic beta-cell death in the chronic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dynamics of total volume of pancreatic α‐ and β ‐cells under the influence sulfonylureas and their combination with dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Restoring Insulin Secretion (RISE): Design of Studies of β-Cell Preservation in Prediabetes and Early Type 2 Diabetes Across the Life Span - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 17. Comparing methods to normalize insulin secretion shows the process may not be needed - PMC [pmc.ncbi.nlm.nih.gov]
Linogliride Dose-Response Curve Optimization In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing in vitro dose-response curve experiments with Linogliride. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate accurate and reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Uneven drug distribution.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Mix the plate gently after adding this compound.- Use calibrated pipettes and proper technique.- Avoid using the outermost wells of the plate. |
| No discernible dose-response effect | - this compound concentration range is too low or too high.- Inactive this compound compound.- Low glucose concentration in the assay buffer.- Insufficient incubation time. | - Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM).- Verify the source and purity of the this compound.- Ensure the presence of a stimulatory glucose concentration (e.g., 5.5 mM or higher) as this compound's effect is glucose-dependent.[1]- Optimize incubation time (typically 1-2 hours for insulin (B600854) secretion assays). |
| Lower than expected maximal insulin secretion | - Suboptimal health of pancreatic islets or beta-cell line.- Inadequate pre-incubation/starvation period.- Issues with the insulin detection assay (e.g., ELISA). | - Use freshly isolated islets or a validated, low-passage beta-cell line.- Ensure a proper pre-incubation period in low glucose to establish a stable baseline.- Validate the insulin ELISA kit and follow the manufacturer's protocol carefully. |
| High basal insulin secretion in low glucose conditions | - Islets or cells are stressed or dying.- Contamination of cell culture. | - Handle islets gently during isolation and culture.- Regularly test cell lines for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in vitro?
A1: this compound is an insulin secretagogue that acts by inhibiting ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic beta-cells. This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium ions triggers the exocytosis of insulin-containing secretory granules. Its mechanism is similar to that of sulfonylurea drugs.
Q2: What is a typical EC50 value for this compound in in vitro insulin secretion assays?
A2: In studies with the in vitro perfused rat pancreas, half-maximal effects of this compound on insulin release were observed at a concentration of 26 µM.[1]
Q3: Is the effect of this compound on insulin secretion dependent on the glucose concentration?
A3: Yes, the insulinotropic effect of this compound is glucose-dependent. For instance, at a concentration of 100 µM, this compound shows a significant effect on insulin secretion in the presence of 5.5 mM glucose, but not in the absence of glucose.
Q4: What cell types are appropriate for in vitro dose-response studies with this compound?
A4: Primary isolated pancreatic islets from rodents (e.g., rats, mice) or human donors are the most physiologically relevant models. Alternatively, insulin-secreting cell lines such as INS-1 or MIN6 can be used, though results should be interpreted with the understanding that they are transformed cell lines.
Q5: How should I prepare this compound for in vitro experiments?
A5: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Quantitative Data Presentation
Table 1: In Vitro Dose-Response Data for this compound
| Parameter | Value | Cell System | Reference |
| Half-maximal effect on insulin release (EC50) | 26 µM | Perfused rat pancreas | [1] |
| Half-maximal inhibition of KATP channels | 6-25 µM | Single rat beta-cells |
Experimental Protocols
Key Experiment: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the steps to determine the dose-response effect of this compound on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRB buffer supplemented with 0.1% BSA, containing a stimulatory concentration of glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
Multi-well plates (e.g., 24-well)
-
Insulin ELISA kit
-
Acid-ethanol solution (for insulin extraction)
Procedure:
-
Islet Preparation: After isolation, allow islets to recover overnight in culture medium.
-
Pre-incubation: Hand-pick islets of similar size and place a consistent number (e.g., 10-15 islets) into each well of a multi-well plate. Wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Basal Secretion: After pre-incubation, replace the buffer with fresh low-glucose KRB buffer and incubate for 1 hour. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulation: Replace the buffer with KRB buffer containing a stimulatory glucose concentration and the desired concentrations of this compound (prepared by serial dilution from the stock solution). Include a positive control (stimulatory glucose alone) and a vehicle control (stimulatory glucose with the same final concentration of DMSO as the highest this compound dose).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Extraction (Optional): To normalize secretion to insulin content, lyse the islets in each well with an acid-ethanol solution and measure the total insulin content.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants and cell lysates using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the insulin secretion (as a percentage of total insulin content or as absolute values) against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Experimental workflow for a static GSIS assay.
References
Mitigating Linogliride-induced cytotoxicity in cell lines
Welcome to the technical support center for Linogliride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to this compound-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an insulin (B600854) secretagogue. Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta cells.[1] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[1]
Q2: Is this compound known to be cytotoxic to all cell lines?
A2: While clinical studies have not reported major adverse effects, some sources indicate a potential for CNS toxicity.[1] However, there is limited specific data in the public domain detailing widespread cytotoxicity of this compound across a broad range of cell lines. Cytotoxic effects can be cell-type specific and dose-dependent. It is crucial to perform a dose-response curve to determine the cytotoxic concentration for your specific cell line.
Q3: Our non-pancreatic cell line is showing unexpected cell death after this compound treatment. What could be the cause?
A3: Off-target effects are a possibility. While this compound primarily targets K-ATP channels in pancreatic beta cells, similar channels exist in other tissues, including neurons and muscle cells. If your cell line expresses these channels, this compound could be interfering with their normal function, leading to ionic imbalance and subsequent cytotoxicity. It is also possible that at high concentrations, the compound exhibits non-specific cytotoxic effects.
Q4: We are observing a decrease in cell viability in our pancreatic beta-cell line (e.g., INS-1, MIN6) with high concentrations of this compound. Isn't this counterintuitive for a secretagogue?
A4: While intended to stimulate insulin secretion, prolonged and excessive stimulation of beta cells can lead to cellular stress, a phenomenon known as "beta-cell exhaustion." This can be caused by several factors, including endoplasmic reticulum (ER) stress due to high insulin production and potential mitochondrial dysfunction. Chronic depolarization can also lead to calcium overload, which can trigger apoptotic pathways.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| Cell line sensitivity | Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 (effective concentration for 50% response) for insulin secretion and the IC50 (inhibitory concentration for 50% viability) for cytotoxicity. |
| Off-target effects | Investigate if your cell line expresses K-ATP channels. If not, the cytotoxicity may be due to other off-target interactions. Consider using a cell line with a known K-ATP channel expression profile as a control. |
| Contamination of this compound stock | Ensure the purity of your this compound stock. If possible, obtain a new batch from a reputable supplier. |
| Solvent toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells. Run a solvent-only control. |
Issue 2: Reduced insulin secretion and cell viability after prolonged exposure to this compound.
| Possible Cause | Troubleshooting Steps |
| Beta-cell exhaustion | Reduce the duration of this compound exposure. Consider intermittent treatment schedules (e.g., 24 hours on, 24 hours off) to allow for cellular recovery. |
| ER stress | Co-treat with a chemical chaperone such as 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to help alleviate ER stress. |
| Oxidative stress | Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E to counteract potential increases in reactive oxygen species (ROS). |
| Calcium overload | Measure intracellular calcium levels. If elevated, consider using a lower concentration of this compound or reducing the exposure time. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in pancreatic beta cells.
Caption: A workflow for troubleshooting this compound-induced cytotoxicity.
References
Adjusting experimental protocols for different Linogliride salt forms
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with different salt forms of Linogliride.
Frequently Asked Questions (FAQs)
Q1: We are switching from this compound fumarate (B1241708) to a different salt form. What are the key differences we should consider in our experimental setup?
A1: When changing the salt form of an active pharmaceutical ingredient (API) like this compound, it is crucial to consider potential variations in physicochemical and biopharmaceutical properties.[1] Different salt forms can exhibit significant differences in solubility, dissolution rate, stability, and hygroscopicity.[1][2] For instance, this compound fumarate is known for its high solubility, while other forms like the pamoate and 1-napsylate salts have been developed for extended-release formulations due to their lower solubilities.[3][4] Therefore, you will likely need to re-evaluate and optimize your protocols for preparing stock solutions, vehicle selection for in vivo studies, and the dissolution parameters in in vitro assays.
Q2: My this compound salt form is poorly soluble in my aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a common challenge. Here are several troubleshooting steps you can take:
-
Co-solvents: Consider using a small percentage of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) in your final assay medium. It is essential to keep the final concentration low (typically <0.5-1%) to avoid cellular toxicity and to include a vehicle control in your experiments.
-
pH Adjustment: The solubility of ionizable compounds like this compound can be highly pH-dependent.[4] Experiment with adjusting the pH of your buffer to a range where the specific salt form exhibits higher solubility.
-
Solubilizing Excipients: For some applications, particularly in vivo formulations, the use of solubilizing agents like cyclodextrins or surfactants can be beneficial.[5]
-
Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and using mechanical agitation like vortexing or sonication can help dissolve the compound. However, be cautious of potential degradation with heat-sensitive compounds.
Q3: We are observing inconsistent results in our in vitro assays using a new batch of a this compound salt. What could be the cause?
A3: Inconsistent results between batches can stem from several factors:
-
Polymorphism: Different batches of the same salt form can exist in different polymorphic forms, which can affect solubility and dissolution rates.[6] It is advisable to characterize the solid-state properties of each new batch.
-
Hygroscopicity: Some salt forms may be hygroscopic, meaning they absorb moisture from the air. This can alter the actual weight of the compound being used. Store all salt forms in a desiccated environment.
-
Stock Solution Preparation: Ensure your stock solution is fully dissolved and homogenous before each use. It is recommended to prepare fresh dilutions for each experiment to maintain consistency.
-
Degradation: The chemical stability of the drug in the dissolution medium or during storage can be a factor.[7][8] Assess the stability of your this compound salt form under your specific experimental conditions.
Q4: What is the mechanism of action of this compound?
A4: this compound is an insulin (B600854) secretagogue. Its primary mechanism of action is the blockade of ATP-sensitive potassium (KATP) channels on the membranes of pancreatic beta cells.[9][10] This inhibition of KATP channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the beta-cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[11][12]
Data Presentation: Physicochemical Properties of this compound Salt Forms
| Property | Fumarate Salt | Pamoate Salt | p-Hydroxybenzoate Salt | 3-Hydroxy-2-naphthoate Salt | 1-Napsylate Salt | Free Base |
| Solubility Profile | High solubility within the gastrointestinal pH range.[13] | Higher solubility at lower pH (1.4-3.4) than at higher pH.[3][4][14] | pH-solubility profile range is less than the free base and fumarate salt.[3][4][14] | Higher solubility at lower pH (1.4-3.4) than at higher pH.[3][4][14] | pH-independent solubility.[3][4][14] | Water soluble, but not as high as the fumarate salt.[13] |
| Solubility at pH > 4.4 | Data not specified | 1-2 mg/mL[3][4][14] | Data not specified | 1-2 mg/mL[3][4][14] | Data not specified | Data not specified |
| Intrinsic Dissolution Rate | Higher than other listed salts. | Very low and not significantly different from other low-solubility salts at pH > 4.4.[3][4] | Intrinsic dissolution rate range is less than the free base and fumarate salt.[3][4][14] | Very low and not significantly different from other low-solubility salts at pH > 4.4.[3][4] | pH-independent intrinsic dissolution rate.[3][4][14] | Higher than the pamoate, p-hydroxybenzoate, 3-hydroxy-2-naphthoate, and 1-napsylate salts.[3] |
| Intended Use | Immediate-release formulations.[13] | Extended-release formulations.[3][4] | Investigated for extended-release.[3] | Investigated for extended-release.[3] | Extended-release formulations.[3][4] | Reference form. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
This compound salt form
-
Buffer solutions at various relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for analysis
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of the this compound salt form to a glass vial containing a known volume of the desired buffer solution. The excess solid should be visible.
-
Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the analytical range of your quantification method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the equilibrium solubility in mg/mL or µg/mL.
Protocol for Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol details a static incubation assay to assess the effect of this compound on insulin secretion from the MIN6 pancreatic beta-cell line.
Materials:
-
MIN6 cells
-
Culture medium (e.g., DMEM with high glucose, supplemented with FBS, penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 114 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA.
-
Glucose solutions (low glucose: 1-3 mM; high glucose: 16.7-25 mM in KRBH)
-
This compound salt form stock solution (e.g., in DMSO)
-
Positive control (e.g., a known insulin secretagogue)
-
Vehicle control (e.g., DMSO at the same final concentration as the this compound solution)
-
96-well cell culture plates
-
Insulin ELISA kit
Procedure:
-
Seed MIN6 cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
On the day of the experiment, gently wash the cells twice with glucose-free KRBH buffer.
-
Pre-incubate the cells for 1-2 hours at 37°C in KRBH containing low glucose (e.g., 1 mM).
-
After pre-incubation, aspirate the buffer and add fresh KRBH containing:
-
Low glucose (basal secretion)
-
High glucose (stimulated secretion)
-
High glucose + this compound (at various concentrations)
-
High glucose + vehicle control
-
High glucose + positive control
-
-
Incubate the plate for 1 hour at 37°C.
-
Following incubation, carefully collect the supernatant from each well. It is advisable to gently spin the collected supernatant to pellet any detached cells.
-
Store the supernatant at -20°C or -80°C until the insulin concentration is measured.
-
Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Normalize the insulin secretion data to the total protein content of the cells in each well, if desired.
Mandatory Visualizations
Caption: Mechanism of action of this compound in pancreatic beta-cells.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
- 1. solubility experimental methods.pptx [slideshare.net]
- 2. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The preparation and evaluation of salt forms of this compound with reduced solubilities as candidates for extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacelabs.com [pacelabs.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. This compound fumarate, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Linogliride vs. Tolbutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two insulin (B600854) secretagogues: the non-sulfonylurea compound linogliride and the first-generation sulfonylurea, tolbutamide (B1681337). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuances of these two agents.
Core Mechanism of Action: Targeting the K-ATP Channel
Both this compound and tolbutamide exert their primary therapeutic effect by stimulating insulin secretion from pancreatic β-cells. They achieve this by modulating the activity of the ATP-sensitive potassium (K-ATP) channel, a critical component in the glucose-sensing and insulin-release pathway of these cells.
Tolbutamide , as a member of the sulfonylurea class, binds directly to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel[1][2]. This binding event induces the closure of the channel, preventing the efflux of potassium ions. The resulting membrane depolarization leads to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the β-cell is the crucial trigger for the exocytosis of insulin-containing granules, leading to an increase in circulating insulin levels[3].
This compound , a guanidine-based compound, is not a sulfonylurea but shares a similar ultimate mechanism of action[4]. It also inhibits the K-ATP channel in pancreatic β-cells, leading to membrane depolarization and insulin release[3][5]. Experimental evidence, such as the observation that pretreatment with tolbutamide desensitizes β-cells to the effects of this compound, strongly suggests that both compounds act on a common or closely related pathway[3].
Quantitative Comparison of K-ATP Channel Inhibition
The potency of these compounds in inhibiting the K-ATP channel can be quantified and compared. The following table summarizes available data from experimental studies.
| Compound | Parameter | Value | Experimental System |
| This compound | Half-maximal Inhibition (IC50) | 6-25 µM | Whole-cell voltage-clamping of rat β-cells |
| Tolbutamide | Half-maximal Inhibition (IC50) | ~7 µM | Whole-cell experiments on mouse pancreatic β-cells |
| Inhibition Constant (Ki) | ~5 µM | Cloned β-cell (Kir6.2/SUR1) K-ATP channels in Xenopus oocytes |
Note: IC50 and Ki values can vary between studies due to different experimental conditions and systems.
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided.
Signaling Pathway of Insulin Secretion
Caption: Molecular mechanism of this compound and tolbutamide action on pancreatic β-cells.
Experimental Workflow for Measuring Insulin Secretion
Caption: A typical workflow for assessing the effect of compounds on insulin secretion.
Detailed Experimental Protocols
K-ATP Channel Activity Measurement (Whole-Cell Patch-Clamp)
This protocol is adapted from studies investigating the electrophysiological effects of K-ATP channel modulators.
-
Cell Preparation: Pancreatic β-cells are isolated from animal models (e.g., rats, mice) by collagenase digestion of the pancreas. The isolated islets of Langerhans are then dispersed into single cells by gentle trituration and plated on glass coverslips.
-
Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is used to measure macroscopic K-ATP currents. A patch-clamp amplifier and data acquisition system are required.
-
Solutions:
-
External Solution (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl₂, 2.6 CaCl₂, 5 HEPES (pH 7.4 with NaOH).
-
Pipette (Internal) Solution (in mM): 107 KCl, 1.2 MgCl₂, 1 CaCl₂, 10 EGTA, 5 HEPES, and varying concentrations of ATP (e.g., 0.03 mM to study inhibition) (pH 7.2 with KOH).
-
-
Procedure:
-
A glass micropipette filled with the internal solution is sealed onto the membrane of a single β-cell.
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment.
-
The cell is held at a constant membrane potential (e.g., -70 mV), and K-ATP currents are recorded.
-
This compound or tolbutamide at various concentrations is applied to the external solution, and the resulting inhibition of the K-ATP current is measured.
-
-
Data Analysis: The dose-response relationship is plotted, and the IC50 value is calculated by fitting the data to a sigmoidal curve.
Measurement of Insulin Secretion from Isolated Islets
This protocol outlines a static incubation assay to measure insulin secretion.
-
Islet Isolation: Islets of Langerhans are isolated from the pancreas of rodents using collagenase digestion followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) to establish a basal rate of insulin secretion.
-
Incubation: Groups of islets (e.g., 5-10 islets per tube) are then incubated for a defined period (e.g., 60-120 minutes) in KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) in the presence or absence of various concentrations of this compound or tolbutamide.
-
Sample Collection: After incubation, the supernatant is collected for insulin measurement.
-
Insulin Assay: The concentration of insulin in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content. The results are expressed as a fold increase over the basal secretion rate.
Conclusion
References
- 1. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of ATP-sensitive K+ channels in pancreatic beta-cells by nonsulfonylurea drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 5. Frontiers | Development of IKATP Ion Channel Blockers Targeting Sulfonylurea Resistant Mutant KIR6.2 Based Channels for Treating DEND Syndrome [frontiersin.org]
Comparative Efficacy of Linagliptin and the Sulfonylurea Glimepiride in Type 2 Diabetes Mellitus
A detailed analysis for researchers and drug development professionals.
In the management of type 2 diabetes mellitus (T2DM), oral hypoglycemic agents play a crucial role. While the insulin (B600854) secretagogue Linogliride, a guanidine-based compound, has been studied for its glucose-lowering effects, current comparative clinical data is more robust for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin (B1675411), particularly in head-to-head trials against commonly prescribed sulfonylureas like glimepiride (B1671586). This guide provides a comprehensive comparison of the efficacy of Linagliptin versus the sulfonylurea glimepiride, supported by data from significant clinical trials.
Mechanism of Action: A Brief Overview
Sulfonylureas, including glimepiride, exert their glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium stimulates the exocytosis of insulin-containing granules.[1][2]
Linagliptin, on the other hand, is a DPP-4 inhibitor. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which then stimulate insulin secretion and suppress glucagon (B607659) secretion in a glucose-dependent manner.
Comparative Efficacy: Key Clinical Trial Data
Multiple large-scale, long-term clinical trials have directly compared the efficacy and safety of linagliptin with glimepiride in patients with T2DM. The following table summarizes key quantitative data from these studies.
| Parameter | Linagliptin | Glimepiride | Study Details & Remarks |
| Change in HbA1c from Baseline | -0.16% | -0.36% | 2-year, double-blind, non-inferiority trial in patients on metformin. The difference of 0.20% met the non-inferiority criterion.[3] |
| (Baseline: 7.69%) | (Baseline: 7.69%) | ||
| 11.8% (occurrence of primary outcome) | 12.0% (occurrence of primary outcome) | CAROLINA trial (median 6.3 years). The primary outcome was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. Linagliptin was non-inferior to glimepiride.[4] | |
| Fasting Plasma Glucose (FPG) | Significant reduction | Significant reduction | A study on patients with non-alcoholic fatty liver disease and T2DM showed linagliptin was able to significantly reduce fasting blood glucose levels compared to glimepiride (p = 0.039).[5] |
| Hypoglycemia Incidence | 7% | 36% | 2-year trial; p<0.0001.[3] |
| 10.6% | 37.7% | CAROLINA trial; Hazard Ratio 0.23 (95% CI, 0.21-0.26).[4] | |
| Body Weight Change | -1.4 kg (relative to glimepiride) | Modest weight gain | 2-year trial.[3] |
| -1.77 kg (difference at week 256) | CAROLINA-COGNITION study.[1] | ||
| Cardiovascular Events | 12 events | 26 events | 2-year trial; Relative Risk 0.46 (95% CI 0.23-0.91), p=0.0213.[3] |
| 356 events (11.8%) | 362 events (12.0%) | CAROLINA trial; Hazard Ratio 0.98 (95.47% CI, 0.84-1.14).[4] |
Experimental Protocols
The data presented above is primarily derived from large, randomized, double-blind, active-controlled clinical trials. Below are the generalized methodologies employed in these key studies.
General Clinical Trial Design for Oral Hypoglycemic Agents
-
Study Design: Randomized, double-blind, active-controlled, parallel-group, non-inferiority or superiority trials are common.[3][4]
-
Participant Population: Adults with type 2 diabetes who have inadequate glycemic control (e.g., HbA1c between 6.5% and 10.0%) on diet and exercise alone or with a stable dose of metformin.[2][3]
-
Intervention: Participants are randomly assigned to receive the investigational drug (e.g., Linagliptin 5 mg once daily) or the active comparator (e.g., Glimepiride 1-4 mg once daily).[3][4]
-
Duration: Long-term studies are crucial for assessing sustained efficacy and safety, often spanning 2 to over 6 years.[3][4]
-
Primary Efficacy Endpoint: The primary endpoint is typically the change in HbA1c from baseline to the end of the study period (e.g., 104 weeks).[3]
-
Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose, body weight, and the proportion of patients achieving a target HbA1c level.
-
Safety Endpoints: Key safety assessments include the incidence of adverse events, particularly hypoglycemia (overall and severe), and major adverse cardiovascular events (MACE).[3][4]
-
Data Analysis: Statistical analyses are performed on the intent-to-treat population, including all randomized patients who received at least one dose of the study medication. Non-inferiority is typically established if the upper bound of the confidence interval for the difference in the primary endpoint is below a pre-specified margin.[3][4]
In Vivo Efficacy Assessment in Animal Models
Preclinical efficacy of sulfonylureas is often evaluated in animal models of diabetes.
-
Animal Models: Streptozotocin (STZ)-induced diabetic rats or mice are commonly used. STZ is toxic to pancreatic β-cells, inducing a state of hyperglycemia.[6][7]
-
Oral Glucose Tolerance Test (OGTT):
-
Animals are fasted overnight.
-
A baseline blood glucose level is measured.
-
The test compound (e.g., a novel sulfonylurea) or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood glucose levels are then measured at various time points (e.g., 15, 30, 60, 90, 120 minutes) to determine the effect of the compound on glucose excursion.[6][8]
-
-
Plasma Insulin Measurement: Blood samples can be collected at different time points during the OGTT to measure plasma insulin levels using methods like ELISA, providing insight into the insulinotropic effect of the compound.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of sulfonylureas and a typical workflow for a clinical trial comparing oral hypoglycemic agents.
Caption: Sulfonylurea Signaling Pathway in Pancreatic β-cells.
Caption: Generalized Clinical Trial Workflow for Oral Hypoglycemics.
References
- 1. Effects of linagliptin vs glimepiride on cognitive performance in type 2 diabetes: results of the randomised double-blind, active-controlled CAROLINA-COGNITION study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled, phase II clinical trial to investigate the efficacy and safety of oral DA-1229 in patients with type 2 diabetes mellitus who have inadequate glycaemic control with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-year efficacy and safety of linagliptin compared with glimepiride in patients with type 2 diabetes inadequately controlled on metformin: a randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Linagliptin vs Glimepiride on Major Adverse Cardiovascular Outcomes in Patients With Type 2 Diabetes: The CAROLINA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Head-to-Head Comparison: Linogliride and Glimepiride in Focus
A detailed analysis for researchers and drug development professionals.
In the landscape of therapeutic agents for type 2 diabetes, the quest for molecules with potent glycemic control and a favorable safety profile is ongoing. This guide provides a head-to-head comparison of two such agents: Linogliride, a guanidine-based insulin (B600854) secretagogue, and Glimepiride (B1671586), a widely prescribed second-generation sulfonylurea. Both drugs exert their primary effect by stimulating insulin secretion from pancreatic β-cells through the modulation of ATP-sensitive potassium (KATP) channels.
This comprehensive analysis delves into their mechanisms of action, supported by signaling pathway diagrams, presents comparative experimental data in structured tables, and outlines detailed experimental protocols for key assays relevant to their evaluation.
Mechanism of Action: Targeting the Pancreatic β-Cell
Both this compound and Glimepiride function as insulin secretagogues by targeting the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] These channels are complex proteins composed of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel Kir6.2.[2]
Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. This increase in ATP directly leads to the closure of the KATP channels. The resulting membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), leading to an influx of calcium ions. The rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing granules.[3][4]
Glimepiride binds to the SUR1 subunit of the KATP channel, initiating the closure of the channel and subsequent insulin release.[3][5] It has been shown to interact with both high-affinity and low-affinity binding sites on the KATP channel complex.[6] Beyond its effects on insulin secretion, Glimepiride has been suggested to have extrapancreatic effects, including improving peripheral insulin sensitivity by promoting the translocation of glucose transporter type 4 (GLUT4) in muscle and fat tissues.[3][7]
This compound also acts by blocking KATP channels, leading to insulin secretion.[1][8] Early studies have demonstrated that its mechanism is similar to that of sulfonylureas like tolbutamide (B1681337), as pretreatment with tolbutamide can desensitize β-cells to the action of this compound.[8]
Below are diagrams illustrating the signaling pathways for both drugs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Glimepiride, focusing on binding affinities and clinical efficacy.
Table 1: Binding Affinity to KATP Channel Subunits
| Drug | Receptor Subunit | Binding Affinity (IC₅₀) | Experimental System |
| Glimepiride | SUR1/Kir6.2 | 3.0 ± 0.5 nM | Macroscopic KATP currents in Xenopus oocytes |
| SUR2A/Kir6.2 | 5.4 ± 0.1 nM | Macroscopic KATP currents in Xenopus oocytes | |
| SUR2B/Kir6.2 | 7.3 ± 0.2 nM | Macroscopic KATP currents in Xenopus oocytes | |
| This compound | KATP Channel | 6-25 µM (Half-maximal inhibition) | Whole-cell voltage-clamping in rat β-cells |
Table 2: Clinical Efficacy in Patients with Type 2 Diabetes
| Drug | Dosage | Duration of Treatment | Change in Fasting Plasma Glucose (FPG) | Change in HbA1c | Reference |
| This compound | 150 to 400 mg b.i.d. | 7 days | Fell from 237 ± 52 mg/dL to 199 ± 59 mg/dL | Not Reported | [9] |
| Glimepiride | 1, 4, or 8 mg once daily | 14 weeks | Reduction of 2.4, 3.9, and 4.1 mmol/L, respectively (vs. placebo) | Reduction of 1.2, 1.8, and 1.9 percentage points, respectively (vs. placebo) | [10] |
| Glimepiride | 1-8 mg once daily | 22 weeks | Lowered by 46 mg/dL (vs. placebo) | Lowered by 1.4% (vs. placebo) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of insulin secretagogues.
In Vitro Insulin Secretion Assay
This assay measures the ability of a compound to stimulate insulin release from pancreatic β-cells or isolated islets.
Objective: To quantify insulin secretion in response to this compound or Glimepiride.
Materials:
-
Isolated pancreatic islets (e.g., from rat or human donor) or a β-cell line (e.g., INS-1E).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations (e.g., basal low glucose and stimulatory high glucose).
-
Test compounds (this compound, Glimepiride) dissolved in a suitable vehicle (e.g., DMSO).
-
Insulin ELISA kit.
Procedure:
-
Islet/Cell Culture: Culture isolated islets or β-cells under standard conditions.
-
Pre-incubation: Gently wash the cells with KRB buffer containing a low glucose concentration (e.g., 2.8 mM) and pre-incubate for 1-2 hours to allow them to equilibrate.
-
Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus various concentrations of the test compound (this compound or Glimepiride).
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant (which contains the secreted insulin).
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of secreted insulin to the total insulin content of the cells (determined after cell lysis) or to the total protein content.
Glucose Uptake Assay in Adipocytes
This assay assesses the effect of a compound on glucose transport into insulin-sensitive cells like adipocytes.
Objective: To measure the effect of this compound or Glimepiride on glucose uptake in differentiated adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose (radiolabeled) or a non-radioactive glucose analog and detection kit.
-
Insulin (as a positive control).
-
Test compounds (this compound, Glimepiride).
Procedure:
-
Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) and induce differentiation into mature adipocytes.
-
Serum Starvation: Before the assay, serum-starve the differentiated adipocytes for several hours to reduce basal glucose uptake.
-
Pre-treatment: Wash the cells with KRH buffer and then incubate with the test compound (this compound or Glimepiride) or insulin for a specified time.
-
Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose or the non-radioactive analog.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lysis and Measurement: Lyse the cells and measure the amount of internalized radiolabeled glucose using a scintillation counter or the signal from the non-radioactive analog using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well.
Safety and Tolerability
Glimepiride: The most common adverse event associated with Glimepiride is hypoglycemia.[11][12] Other reported side effects include dizziness, asthenia, headache, and nausea.[11] In clinical trials, the incidence of hypoglycemia with Glimepiride was generally low.[13]
This compound: In an early clinical trial, no major adverse effects were reported with short-term use of this compound fumarate.[9] However, it is noted that the agent is associated with CNS toxicity.[1] More extensive and long-term safety data for this compound is not as readily available as for the more established Glimepiride.
Conclusion
Both this compound and Glimepiride are effective insulin secretagogues that act on the KATP channels of pancreatic β-cells. Glimepiride is a well-characterized sulfonylurea with a large body of clinical data supporting its efficacy and safety profile. This compound, a structurally distinct compound, also demonstrates significant glucose-lowering effects.
Based on the available data, Glimepiride exhibits a higher binding affinity for the SUR1 subunit of the KATP channel compared to the reported inhibitory concentrations for this compound. However, a direct comparison is challenging due to differences in experimental methodologies. Further head-to-head clinical trials and in-depth preclinical studies would be necessary to definitively establish the comparative efficacy and safety of these two compounds. The provided experimental protocols offer a framework for conducting such comparative studies to generate robust and directly comparable datasets.
References
- 1. A placebo-controlled, randomized study of glimepiride in patients with type 2 diabetes mellitus for whom diet therapy is unsuccessful - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are KATP channels blockers and how do they work? [synapse.patsnap.com]
- 3. What is the mechanism of Glimepiride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dwl_clicks [fda.gov.tw]
- 8. Inhibition of ATP-sensitive K+ channels in pancreatic beta-cells by nonsulfonylurea drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound fumarate, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dose-response study of glimepiride in patients with NIDDM who have previously received sulfonylurea agents. The Glimepiride Protocol #201 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. products.sanofi.us [products.sanofi.us]
- 12. 8 Glimepiride Side Effects You May Experience - GoodRx [goodrx.com]
- 13. Portico [access.portico.org]
A Comparative Guide to Insulin Secretion: Linogliride vs. GLP-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insulinotropic effects of Linogliride, a KATP channel blocker, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The information presented is based on available preclinical and clinical data, offering insights into their distinct mechanisms of action and performance in stimulating insulin (B600854) secretion.
Introduction
Both this compound and GLP-1 receptor agonists are effective at enhancing insulin secretion, a crucial mechanism for managing type 2 diabetes. However, they achieve this through fundamentally different cellular pathways. This compound acts directly on the pancreatic beta-cell's machinery for insulin release by blocking ATP-sensitive potassium (KATP) channels. In contrast, GLP-1 agonists work by mimicking the action of the endogenous incretin (B1656795) hormone GLP-1, potentiating glucose-stimulated insulin secretion in a physiological, glucose-dependent manner. This guide dissects these differences, presenting available quantitative data and the experimental methodologies used to generate them.
Mechanisms of Action: Distinct Signaling Pathways
The cellular mechanisms by which this compound and GLP-1 agonists stimulate insulin secretion are distinct.
This compound's Mechanism of Action:
This compound, like sulfonylureas, directly inhibits the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This inhibition leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. This mechanism is not dependent on ambient glucose levels.
GLP-1 Agonists' Mechanism of Action:
GLP-1 receptor agonists bind to and activate the GLP-1 receptor, a G-protein coupled receptor on the surface of pancreatic β-cells.[3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). These downstream effectors potentiate glucose-stimulated insulin secretion through various mechanisms, including enhancing the exocytosis of insulin granules. A key feature of this pathway is its glucose-dependency; the insulinotropic effect is significantly augmented at elevated glucose concentrations.[4]
Comparative Data on Insulin Secretion
Direct head-to-head comparative studies of this compound and GLP-1 agonists are limited. The following tables summarize available quantitative data from separate studies. It is crucial to note that these data were not obtained under identical experimental conditions and should be interpreted with caution.
Table 1: In Vitro Efficacy of this compound on Insulin Secretion and KATP Channel Inhibition
| Parameter | Value | Experimental Model | Reference |
| Half-maximal inhibition of KATP channels | 6 - 25 µM | Whole-cell voltage-clamped rat β-cells | (Ronner et al., 1991) |
| Insulin AUC (Area Under the Curve) increase | Significant increase from 380 ± 327 to 610 ± 417 (units not specified) | 26 patients with NIDDM (1-week therapy) | (Clementi et al., 1990) |
Table 2: In Vitro Efficacy of GLP-1 Agonists on Insulin Secretion and cAMP Production
| GLP-1 Agonist | Parameter | Value | Experimental Model | Reference |
| Exendin-4 (B13836491) | EC50 for insulin secretion | 1.4 nM | Perfused rat pancreas (at 9 mM glucose) | (Degn et al., 2004) |
| Exendin-4 | Insulin Secretion | Additively increased with glucagon (B607659) in high glucose | INS-1 cells | (Lee et al., 2018)[3] |
| Liraglutide | C-peptide AUC | Maintained over 52 weeks vs. decrease with placebo | Adults with newly diagnosed type 1 diabetes | (von Scholten et al., 2023) |
| Various GLP-1 RAs | EC50 for cAMP production | Varies (pM to nM range) | CHO cells expressing human GLP-1R | (Gydesen et al., 2024) |
A study comparing the sulfonylurea glibenclamide (which shares a similar mechanism with this compound) to the GLP-1 agonist exendin-4 in isolated rat islets provides valuable comparative insights. The study found that exendin-4 potentiated insulin secretion in a glucose-dependent manner, whereas glibenclamide stimulated insulin secretion independently of glucose. Furthermore, exendin-4 was more effective at maintaining the insulin content of the islets compared to glibenclamide, which led to a depletion of insulin stores.
Experimental Methodologies
The following are detailed protocols for key experiments relevant to the assessment of insulin secretagogues.
Isolation of Pancreatic Islets
A common method for studying insulin secretion in vitro involves the use of isolated pancreatic islets.
Experimental Workflow:
Protocol:
-
Pancreas Procurement: The pancreas is surgically removed from a suitable animal model (e.g., rat, mouse) or obtained from a human donor.
-
Collagenase Digestion: The pancreas is distended with a solution of collagenase P and then incubated at 37°C to digest the exocrine tissue, freeing the islets.
-
Islet Purification: The digested tissue is then subjected to a density gradient centrifugation (e.g., using Ficoll or Histopaque) to separate the islets from the acinar and other cellular debris.
-
Islet Culture and Quality Assessment: The isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics. The viability and purity of the islets are assessed before use in experiments.
In Vitro Insulin Secretion Assay (Perifusion)
Perifusion assays allow for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.
Protocol:
-
Islet Loading: A known number of isolated islets (e.g., 100-200) are placed in a perifusion chamber.
-
Equilibration: The islets are perifused with a basal glucose solution (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for a period to establish a stable baseline of insulin secretion.
-
Stimulation: The perifusion medium is switched to a solution containing the test compound (this compound or a GLP-1 agonist) at various concentrations, typically in the presence of a stimulating glucose concentration (e.g., 16.7 mM for GLP-1 agonists).
-
Fraction Collection: The effluent from the perifusion chamber is collected at regular intervals (e.g., every 1-5 minutes).
-
Insulin Measurement: The insulin concentration in each collected fraction is determined using a suitable immunoassay, such as an ELISA or RIA.
Cyclic AMP (cAMP) Measurement Assay (for GLP-1 Agonists)
This assay quantifies the intracellular accumulation of cAMP in response to GLP-1 receptor activation.
Protocol:
-
Cell Culture: Cells expressing the GLP-1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human GLP-1 receptor) are cultured to an appropriate density in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of a GLP-1 agonist for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysates is measured using a competitive immunoassay kit (e.g., ELISA or HTRF-based assays).
Summary and Conclusion
This compound and GLP-1 receptor agonists represent two distinct classes of insulin secretagogues with different mechanisms of action and physiological effects.
-
This compound acts as a potent, direct stimulator of insulin secretion by closing KATP channels. Its action is largely independent of ambient glucose concentrations.
-
GLP-1 Receptor Agonists enhance insulin secretion in a glucose-dependent manner by activating the GLP-1 receptor and increasing intracellular cAMP. This physiological regulation minimizes the risk of hypoglycemia. Beyond their effects on insulin secretion, GLP-1 agonists also offer additional metabolic benefits, including suppression of glucagon, delayed gastric emptying, and promotion of satiety.[5][6][7]
While direct comparative data is scarce, the available evidence suggests that GLP-1 agonists offer a more physiologically regulated and multifaceted approach to enhancing insulin secretion compared to the direct and glucose-independent action of KATP channel blockers like this compound. The choice between these therapeutic strategies will depend on the specific clinical context and desired patient outcomes. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their insulinotropic effects.
References
- 1. katp-channels-and-pancreatic-islet-blood-flow-in-anesthetized-rats - Ask this paper | Bohrium [bohrium.com]
- 2. Long-lasting Glucagon-like Peptide 1 Analogue Exendin-4 Ameliorates the Secretory and Synthetic Function of Islets Isolated From Severely Scalded Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMBINATION THERAPY WITH GLP-1 RECEPTOR AGONIST AND SGLT2 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exendin 4 controls insulin production in rat islet beta cells predominantly by potentiation of glucose-stimulated proinsulin biosynthesis at the translational level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combining GLP-1 receptor agonists with insulin: therapeutic rationales and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Linogliride and Ion Channel Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Linogliride's interaction with ion channels. The primary focus is on its known mechanism of action and the current landscape of data regarding its cross-reactivity with other ion channels, which is crucial for assessing its selectivity and potential off-target effects.
Executive Summary
This compound's Primary Target: KATP Channels
This compound's therapeutic effect as a hypoglycemic agent is derived from its specific interaction with the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.
Mechanism of Action
The established signaling pathway for this compound-induced insulin (B600854) secretion is initiated by its binding to and inhibition of the KATP channel. This channel is a key regulator of beta-cell membrane potential. In the resting state, the channel is open, allowing potassium ions to flow out and maintaining a hyperpolarized state. This compound's inhibition of this channel causes a buildup of intracellular potassium, leading to membrane depolarization. This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin secretion into the bloodstream.
Caption: this compound's signaling pathway for insulin secretion.
Quantitative Data on KATP Channel Inhibition
Experimental data from electrophysiological studies have quantified the inhibitory effect of this compound on KATP channels.
| Compound | Channel | Cell Type | Method | IC50 (µM) | Reference |
| This compound | KATP Channel | Rat Pancreatic β-cell | Whole-Cell Voltage-Clamp | 6-25 |
Cross-Reactivity with Other Ion Channels: An Evidence Gap
A critical aspect of drug development is the assessment of a compound's selectivity for its intended target versus potential off-target effects. For this compound, there is a notable lack of publicly available data on its cross-reactivity with other ion channels, such as:
-
Other Potassium Channels: (e.g., hERG, Kv, Kir families)
-
Voltage-Gated Sodium Channels (NaV): (e.g., NaV1.5)
-
Voltage-Gated Calcium Channels (CaV): (e.g., CaV1.2)
Such data is typically generated during preclinical safety pharmacology studies, often through screening against a panel of ion channels (e.g., a CEREP or safety panel). The absence of this information in the public domain means that a comprehensive comparison of this compound's selectivity cannot be made at this time.
A Framework for Assessing Ion Channel Cross-Reactivity
To address the existing data gap, this section outlines a standard experimental approach for evaluating the cross-reactivity of a compound like this compound against a panel of key ion channels implicated in drug safety.
Proposed Experimental Workflow
Automated patch-clamp electrophysiology is the current industry standard for high-throughput screening of ion channel activity. The following workflow would provide a robust assessment of this compound's ion channel selectivity.
Caption: Experimental workflow for ion channel cross-reactivity screening.
Hypothetical Data Presentation
The results from such a screening study would be presented in a clear, quantitative format to allow for easy comparison of this compound's potency against its primary target versus potential off-targets.
Table 2: Hypothetical Ion Channel Selectivity Profile for this compound
| Ion Channel Family | Specific Channel | % Inhibition at 10 µM | IC50 (µM) |
| Potassium Channels | KATP (Kir6.2/SUR1) | Data indicates significant inhibition | 6-25 |
| hERG (Kv11.1) | To be determined | To be determined | |
| KCNQ1/minK (Kv7.1) | To be determined | To be determined | |
| Kir2.1 | To be determined | To be determined | |
| Sodium Channels | NaV1.5 (cardiac) | To be determined | To be determined |
| Calcium Channels | CaV1.2 (L-type) | To be determined | To be determined |
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology for KATP Channels (Adapted from)
-
Cell Preparation: Isolate pancreatic β-cells from rats.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Internal Solution: Use a pipette solution containing 30 µM ATP to maintain the sensitivity of KATP channels.
-
External Solution: Bathe the cells in a physiological extracellular solution.
-
Voltage Protocol: Hold the membrane potential at a level that allows for the measurement of KATP currents (e.g., -70 mV) and apply voltage steps or ramps to elicit channel activity.
-
Drug Application: Perfuse this compound at various concentrations (e.g., 10-300 µM) onto the cell.
-
Data Analysis: Measure the inhibition of the K+ current at each concentration to determine the IC50 value.
Automated Patch-Clamp Protocol for Ion Channel Selectivity Screening
-
Cell Lines: Use validated stable cell lines overexpressing the human ion channel of interest (e.g., HEK293 or CHO cells expressing hERG, NaV1.5, CaV1.2, etc.).
-
Platform: Employ an automated patch-clamp system (e.g., QPatch, Patchliner, or SyncroPatch).
-
Solutions: Use validated intracellular and extracellular solutions specific for each ion channel to ensure robust and stable currents.
-
Compound Application: Prepare a concentration-response plate with serial dilutions of this compound. The system will automatically apply the different concentrations to the cells.
-
Voltage Protocols: Apply specific voltage protocols designed to activate the target ion channel and measure the resulting current. These protocols will vary depending on the channel being studied (e.g., a specific pulse protocol for hERG to assess tail current inhibition).
-
Data Analysis: The system's software will record the currents and calculate the percentage of inhibition at each concentration. This data is then used to fit a concentration-response curve and determine the IC50 value for each channel. A standard cutoff for significant activity is often considered to be >50% inhibition at a screening concentration of 10 µM.
Conclusion
References
A Comparative Guide to the In Vitro Binding Affinity of SUR1 Ligands
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity Data
The binding affinity of a compound for its target is a key determinant of its potency and potential for therapeutic efficacy. The following table summarizes the reported in vitro binding affinities (Kd or Ki) of several compounds to the SUR1 subunit, both alone and in complex with the Kir6.2 pore-forming subunit of the K-ATP channel.
| Compound | Receptor/Complex | Binding Affinity (Kd/Ki) | Comments |
| Repaglinide (B1680517) | SUR1 alone | 59 ± 16 nM (Kd)[1] | Low affinity binding. |
| Kir6.2/SUR1 | 0.42 ± 0.03 nM (Kd)[1][2] | High affinity binding, approximately 150-fold increase when co-expressed with Kir6.2.[1] | |
| Nateglinide (B44641) | Kir6.2/SUR1 | 235 nM (Ki)[3] | Displaced [3H]repaglinide binding.[3] |
| SUR1 | Relatively low affinity.[4] | Binds rapidly and dissociates extremely rapidly.[4] | |
| Glibenclamide | SUR1 alone | 3.27 ± 0.3 nM (Kd)[1] | High affinity binding. |
| Kir6.2/SUR1 | Affinity is marginally lower than to SUR1 alone.[1] | ||
| Tolbutamide | Kir6.2/SUR1 | IC50 of 26 µmol/l for displacing [3H]repaglinide.[5] | Lower affinity compared to other compounds. |
Experimental Protocols
The determination of binding affinity for these compounds to SUR1 is predominantly achieved through radioligand binding assays. This technique is considered the gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.[6]
Radioligand Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for SUR1.
1. Membrane Preparation:
-
Cells (e.g., HEK293) transiently or stably expressing the human SUR1 subunit, either alone or in combination with Kir6.2, are cultured.
-
The cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[7]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled ligand with known high affinity for SUR1 (e.g., [3H]glibenclamide or [3H]repaglinide) is used.
-
Increasing concentrations of the unlabeled test compound (the competitor) are added to the wells.
-
A constant amount of the membrane preparation is then added to each well.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[7]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the membrane-bound radioligand from the unbound radioligand in the solution.[6]
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualizations
K-ATP Channel Signaling Pathway
The following diagram illustrates the central role of the SUR1 subunit in the K-ATP channel and its interaction with sulfonylureas and other ligands, leading to insulin (B600854) secretion.
Caption: K-ATP channel signaling pathway in pancreatic beta-cells.
Experimental Workflow for SUR1 Binding Affinity Assay
The diagram below outlines the key steps in a typical radioligand competition binding assay used to determine the binding affinity of a compound to the SUR1 receptor.
Caption: Workflow for a SUR1 radioligand competition binding assay.
References
- 1. Kir6.2-dependent high-affinity repaglinide binding to β-cell KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repaglinide | SUR1/ Kir6.2 channel Blocker | Hello Bio [hellobio.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Nateglinide: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Metabolic Stability of Linogliride and Newer Oral Hypoglycemics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the older oral hypoglycemic agent, Linogliride, with that of newer classes of oral antidiabetic drugs, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The information presented is intended to support research and development efforts in the field of diabetes therapeutics by providing objective comparisons and supporting experimental data.
Executive Summary
This compound, an insulin (B600854) secretagogue, exhibits a notably high degree of metabolic stability in humans, with a substantial portion of the drug excreted unchanged. In contrast, newer oral hypoglycemics display a wider range of metabolic profiles. Some, like the peptide-based GLP-1 receptor agonist semaglutide, are cleared through proteolytic cleavage rather than classic hepatic metabolism, leading to a long half-life. Others, such as the SGLT2 inhibitor empagliflozin, also show a significant amount of the parent drug excreted unchanged. The DPP-4 inhibitor sitagliptin (B1680988) is primarily eliminated unchanged via the kidneys. This guide delves into the available data on their metabolic fate, providing a framework for understanding their pharmacokinetic behavior.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the available quantitative and qualitative data on the metabolic stability of this compound and selected newer oral hypoglycemic agents. It is important to note that direct head-to-head in vitro comparative studies are limited, and the data presented here are compiled from various sources. The experimental conditions for each reported value may differ, which should be taken into consideration when making direct comparisons.
| Drug Class | Drug | In Vitro System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells) | Primary Metabolic Pathway(s) | Key Metabolites | Percentage Excreted Unchanged (Urine) |
| Insulin Secretagogue | This compound | Human | Data Not Available | Data Not Available | Limited metabolism | 5-hydroxythis compound | >76%[1] |
| DPP-4 Inhibitor | Sitagliptin | Human | Data Not Available | Data Not Available | Limited metabolism | - | ~87% |
| SGLT2 Inhibitor | Empagliflozin | Human | Data Not Available | Data Not Available | Glucuronidation (UGT2B7, UGT1A3, UGT1A8, UGT1A9) | Glucuronide conjugates | ~54.4% |
| GLP-1 Receptor Agonist | Semaglutide | Human | Not applicable (peptide) | Not applicable (peptide) | Proteolytic cleavage | Peptide fragments | ~3% |
Note: The lack of specific in vitro half-life and intrinsic clearance data for this compound in publicly available literature highlights a gap in the comprehensive metabolic profiling of this older drug compared to modern standards. For newer agents, while in vivo pharmacokinetic data is abundant, direct in vitro metabolic stability data under standardized conditions can be proprietary and less frequently published in detail.
Experimental Protocols
The assessment of metabolic stability is a critical step in drug development. The following are detailed methodologies for key in vitro experiments commonly cited in drug metabolism studies.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is designed to evaluate the metabolic stability of a compound primarily by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (protein concentration).
In Vitro Metabolic Stability in Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.
1. Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E medium)
-
Test compound
-
Positive control compounds
-
Collagen-coated plates
-
CO2 incubator
-
LC-MS/MS system
2. Procedure:
-
Thaw and culture the human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Prepare a stock solution of the test compound and add it to the hepatocyte culture medium.
-
Remove the culture medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plates in a CO2 incubator at 37°C.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect samples of the incubation medium.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Analyze the samples for the concentration of the parent compound using LC-MS/MS.
3. Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with the calculation of half-life and intrinsic clearance based on the disappearance of the parent compound over time. The intrinsic clearance is typically normalized to the number of hepatocytes (e.g., µL/min/10^6 cells).
Mandatory Visualization
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay.
Signaling Pathways of this compound and a GLP-1 Receptor Agonist
The following diagrams illustrate the distinct signaling pathways through which this compound and a representative newer oral hypoglycemic, a GLP-1 receptor agonist, exert their glucose-lowering effects.
This compound Signaling Pathway in Pancreatic β-cells
Caption: this compound blocks KATP channels, leading to insulin secretion.
GLP-1 Receptor Agonist Signaling Pathway in Pancreatic β-cells
Caption: GLP-1 agonists activate pathways that enhance insulin secretion.
References
Statistical analysis of Linogliride efficacy in preclinical studies
An objective comparison of Linogliride's performance with other KATP channel inhibitors based on available preclinical and mechanistic data.
This compound, a non-sulfonylurea oral hypoglycemic agent, demonstrated potential in early studies for the treatment of non-insulin-dependent diabetes mellitus. Although its development was discontinued, an analysis of its mechanism of action and a comparison with other drugs in the same class, such as Glibenclamide and Glimepiride (B1671586), can provide valuable insights for researchers in drug development. This guide summarizes the available preclinical data, details experimental protocols, and visualizes key pathways to offer a comprehensive overview of this compound's preclinical profile.
Comparative Efficacy and Mechanism of Action
This compound exerts its glucose-lowering effect by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This action is similar to that of sulfonylureas like Glibenclamide and Glimepiride. The inhibition of these channels leads to membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion. While comprehensive preclinical efficacy data for this compound is limited, available studies and comparisons with related compounds are presented below.
| Drug | Mechanism of Action | Key Preclinical Efficacy Data | Animal Model |
| This compound | Non-sulfonylurea KATP channel inhibitor[1] | Half-maximal inhibition of KATP channels at 6-25 µM[1] | Rat β-cells (in vitro)[1] |
| Glibenclamide | Sulfonylurea KATP channel inhibitor[2] | Stimulates insulin release from isolated human pancreatic islets at both low and high glucose concentrations.[3] | Human pancreatic islets (in vitro)[3] |
| Glimepiride | Sulfonylurea KATP channel inhibitor[4][5] | Reduced HbA1c by 33%, blood glucose by 40%, and fasting plasma insulin by 50% in diabetic KK-Ay mice.[5] | Diabetic KK-Ay mice[5] |
Experimental Protocols
Whole-Cell Voltage-Clamping for KATP Channel Inhibition Assay (as applied to this compound) [1]
This in vitro electrophysiological technique was utilized to measure the activity of ATP-sensitive K+ channels in the plasma membrane of single rat β-cells. The protocol involves:
-
Cell Isolation: Pancreatic islets are isolated from rats, and individual β-cells are dissociated.
-
Patch-Clamp Configuration: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the plasma membrane of a single β-cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell (whole-cell configuration).
-
Voltage Clamping: The membrane potential of the cell is held constant ("clamped") at a specific voltage by injecting current through the micropipette.
-
Measurement of K+ Current: The current flowing through the ATP-sensitive K+ channels is measured. These channels are partially open at low intracellular ATP concentrations.
-
Drug Application: this compound is introduced to the solution bathing the cell.
-
Data Analysis: The effect of this compound on the K+ current is recorded. Inhibition of the channel activity is observed as a decrease in the outward K+ current. The concentration of this compound that produces half-maximal inhibition (IC50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of KATP channel inhibitors and a general workflow for preclinical evaluation of oral hypoglycemic agents.
Caption: Mechanism of insulin secretion by KATP channel inhibitors.
Caption: General workflow for preclinical evaluation of oral hypoglycemic agents.
References
- 1. Inhibition of ATP-sensitive K+ channels in pancreatic beta-cells by nonsulfonylurea drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
A Comparative Analysis of Linogliride's Effect on Glucagon Secretion versus Other Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of linogliride on glucagon (B607659) secretion relative to other classes of insulin (B600854) secretagogues, including sulfonylureas, meglitinides, and Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The information is supported by experimental data to aid in research and development efforts in the field of diabetes and metabolic diseases.
Executive Summary
This compound, an insulin secretagogue, has been shown to inhibit amino acid-induced glucagon secretion from the pancreas. This action is comparable to that of the first-generation sulfonylurea, tolbutamide. The available data indicates that this compound's inhibitory effect on glucagon release occurs at a half-maximal concentration (IC50) of 3 μM under specific experimental conditions. The effects of other secretagogues on glucagon secretion are more varied. Sulfonylureas can either inhibit or stimulate glucagon release depending on the experimental milieu, particularly glucose and calcium concentrations. Meglitinides primarily act as insulin secretagogues with less defined direct effects on glucagon. In contrast, GLP-1 receptor agonists are well-established suppressors of glucagon secretion, an effect that is glucose-dependent. This guide presents a detailed comparison of these effects, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Quantitative Data Comparison
The following table summarizes the quantitative effects of various secretagogues on glucagon secretion based on available experimental data. It is important to note that the experimental conditions, such as the model used (e.g., perfused pancreas, isolated islets) and the concentrations of glucose and other stimulants, can significantly influence the observed effects.
| Secretagogue Class | Compound | Effect on Glucagon Secretion | Potency (IC50/EC50) | Experimental Model | Key Conditions | Citation(s) |
| Guanidine Derivative | This compound | Inhibition of amino acid-induced secretion | 3 μM (half-maximal effect) | Perfused Rat Pancreas | In the presence of a physiological mixture of amino acids. | [1] |
| Sulfonylureas | Tolbutamide | Variable: Inhibition at low glucose, stimulation at normoglycemia. | Not explicitly stated. | Perfused Rat Pancreas | Effect is dependent on glucose concentration.[1][2] | [1][2] |
| Glibenclamide | Variable: Unaffected at normal calcium, suppressed at moderately low calcium, and stimulated at very low calcium. | Not explicitly stated. | Perfused Rat Pancreas | Effect is dependent on extracellular calcium concentration. | ||
| Meglitinides | Repaglinide | Stimulation during profound insulin deficiency. | Not explicitly stated. | Humans | In C-peptide-negative type 1 diabetic individuals. | |
| Nateglinide | No direct effect on glucagon secretion from pancreatic islets reported; stimulates GLP-1 release from intestinal L-cells. | Not explicitly stated. | Human intestinal L cells (for GLP-1 release). | |||
| GLP-1 Receptor Agonists | Exenatide | Suppression | Not explicitly stated. | In vivo and in vitro studies | Glucose-dependent suppression. | |
| Liraglutide | Suppression | Not explicitly stated. | In vivo and in vitro studies | Glucose-dependent suppression. | ||
| Semaglutide | Suppression of fasting glucagon levels | Dose-dependent reduction | Clinical trials in humans | Dose-escalation studies. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following is a representative protocol for the in vitro perfused rat pancreas experiment, a common model for studying pancreatic hormone secretion.
Isolated Perfused Rat Pancreas Protocol
This protocol is based on methodologies frequently used in studies investigating the effects of secretagogues on pancreatic hormone secretion.
-
Animal Preparation: Male Wistar rats (250-300g) are typically used. The animals are anesthetized, and the pancreas is surgically isolated.
-
Perfusion System Setup: The isolated pancreas is transferred to a perfusion apparatus. The celiac and superior mesenteric arteries are cannulated for the inflow of the perfusion medium, and the portal vein is cannulated for the collection of the effluent. The perfusion medium is a Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin, dextran, and a specific concentration of glucose. The medium is continuously gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
Stabilization Period: The pancreas is perfused with a basal glucose concentration (e.g., 5.5 mM) for a stabilization period of 30-40 minutes to allow hormone secretion rates to reach a steady baseline.
-
Experimental Period: Following stabilization, the pancreas is perfused with the experimental medium containing the test substance (e.g., this compound, tolbutamide) at various concentrations. In studies of amino acid-stimulated glucagon secretion, a mixture of amino acids is included in the perfusion medium.
-
Sample Collection: The effluent from the portal vein is collected at regular intervals (e.g., every 1-2 minutes) into chilled tubes containing protease inhibitors to prevent hormone degradation.
-
Hormone Analysis: The concentrations of glucagon and insulin in the collected samples are determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The hormone secretion rates are calculated and plotted over time. Dose-response curves are generated to determine the potency (e.g., IC50 or EC50) of the test compounds.
Signaling Pathways
The differential effects of these secretagogues on glucagon secretion can be attributed to their distinct mechanisms of action and signaling pathways within the pancreatic alpha-cells.
Caption: Sulfonylurea signaling pathway in pancreatic alpha-cells.
References
- 1. Therapeutical concentrations of tolbutamide, glibenclamide, gliclazide and gliquidone at different glucose levels: in vitro effects on pancreatic A- and B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon secretion from the isolated perfused rat pancreas: influenced by the glucose-, tolbutamide- and pancreozymin-mediated release of pancreatic insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Linogliride
The proper disposal of Linogliride, an investigational oral hypoglycemic agent, is crucial for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory standards. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the operational and disposal plans for this compound.
Hazard Identification and Risk Assessment
Before handling this compound, it is imperative to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Reproductive Toxicity : May damage fertility or the unborn child.[1]
-
Specific Target Organ Toxicity : May cause damage to organs (specifically blood) through prolonged or repeated exposure.[1]
Due to these hazards, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling this compound.[1] All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.
Waste Segregation and Classification
Proper segregation of pharmaceutical waste is a critical first step in the disposal process.[2] this compound waste should be classified and segregated based on its form and potential for hazard.
-
Hazardous vs. Non-Hazardous Waste : While the SDS for this compound does not explicitly classify it as a RCRA (Resource Conservation and Recovery Act) hazardous waste, its toxicological properties warrant a cautious approach.[1][3] It is best practice to manage it as a hazardous pharmaceutical waste.[3]
-
Waste Streams : Establish distinct waste streams for different types of this compound waste:
-
Solid Waste : Contaminated items such as unused or expired this compound powder, contaminated gloves, pipette tips, and empty vials.
-
Liquid Waste : Unused or expired solutions containing this compound.
-
Sharps Waste : Needles, syringes, or any other sharp objects contaminated with this compound.
-
Step-by-Step Disposal Procedures
The primary recommendation for the disposal of this compound is to use a licensed and approved waste disposal plant.[1] Do not dispose of this compound by flushing it down the drain or mixing it with general laboratory or household trash.[4][5][6]
Step 1: Containment
-
Solid Waste : Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealed hazardous waste container.[7][8] For enhanced safety, hazardous pharmaceutical waste is often collected in black containers.[7]
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, leak-proof container that is clearly labeled as "Hazardous Pharmaceutical Waste" and includes the chemical name "this compound."
-
Sharps Waste : Immediately place all contaminated sharps into a designated, puncture-resistant sharps container labeled for hazardous pharmaceutical waste.[8]
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the identity of the material and appropriate hazard warnings.[3]
-
Store the sealed waste containers in a secure, designated area away from general lab traffic, pending collection by a certified waste management contractor. The storage area should be locked up or accessible only to authorized personnel.[1][9]
Step 3: Professional Disposal
-
Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[5][7]
-
The most common and recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted facility.[4][7]
Emergency Spill Procedures
In the event of a spill:
-
Evacuate and secure the area to prevent exposure.
-
Wear appropriate PPE, including respiratory protection if dealing with a powder spill.
-
For powder spills, gently cover with an absorbent material to avoid creating dust.
-
For liquid spills, absorb the material using appropriate absorbent pads.
-
Clean the spill area with a suitable decontaminating agent.
-
Collect all cleanup materials and place them in a sealed hazardous waste container for disposal.[8]
Regulatory Compliance
The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA) if the substance is controlled.[7][10] It is the responsibility of the generating facility to ensure compliance with all applicable regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. anentawaste.com [anentawaste.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. fda.gov [fda.gov]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Linogliride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Linogliride, a potent oral hypoglycemic agent.[1][2] As an active pharmaceutical ingredient (API), this compound requires stringent handling protocols to ensure personnel safety and prevent contamination.[3][4] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent pharmaceutical compounds and data from similar hypoglycemic agents.
Hazard Assessment
This compound is a guanidine-based insulin (B600854) secretagogue that blocks ATP-sensitive potassium channels.[1] While specific toxicity data is limited in the public domain, its potent pharmacological activity necessitates careful handling to avoid accidental exposure. Similar hypoglycemic agents have been associated with reproductive toxicity, as well as skin and eye irritation. Therefore, it is prudent to handle this compound as a hazardous substance.
Key Properties of this compound:
| Property | Value | Source |
|---|---|---|
| CAS Number | 75358-37-1 | |
| Molecular Formula | C16H22N4O | |
| Molecular Weight | 286.37 g/mol |
| Appearance | Powder | |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during all stages of handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Use |
| Respiratory | Respirator | A NIOSH-approved respirator is required. For powdered form, a powered air-purifying respirator (PAPR) with a particulate filter is recommended to minimize inhalation risk. |
| Hands | Double Gloves | Wear two pairs of nitrile gloves tested for use with chemotherapy or other hazardous drugs. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles/Face Shield | Use chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Body | Lab Coat/Coveralls | A dedicated lab coat, preferably disposable, should be worn. For larger quantities or when significant exposure is possible, a disposable coverall is recommended. |
| Feet | Shoe Covers | Disposable shoe covers should be worn in the designated handling area to prevent the spread of contamination. |
Handling and Operational Plan
Adherence to a strict operational plan is critical for safety.
3.1. Designated Handling Area:
-
All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a containment glove box, to prevent airborne dissemination.
-
The work area should be clearly marked with warning signs indicating the presence of a potent compound.
3.2. Weighing and Aliquoting:
-
Weighing of this compound powder should be performed in a ventilated balance enclosure or a fume hood to contain any dust.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for this compound.
3.3. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
If sonication or heating is required for dissolution, ensure the container is properly sealed.
3.4. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including a respirator, before cleaning the spill.
-
For small powder spills, gently cover with damp absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation:
-
All disposable items that have come into contact with this compound (gloves, shoe covers, lab coats, weigh boats, etc.) must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers.
4.2. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
